4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Description
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Properties
CAS No. |
10270-28-7 |
|---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C15H12ClN/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-10H,1-2H2 |
InChI Key |
WLOMDOBWKSANPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Biological Potential & Synthetic Utility of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
The following technical guide provides an in-depth analysis of the pharmacological potential, chemical utility, and experimental characterization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile .
Executive Summary
4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS: 102606-79-1) represents a distinct class of halogenated bibenzyls (dihydrostilbenes). While often utilized as a model substrate in nickel-catalyzed cross-electrophile coupling reactions, its structural homology to bioactive natural products (e.g., orchid-derived bibenzyls) and pharmaceutical intermediates suggests significant, under-explored biological potential.
This guide analyzes the compound as a privileged scaffold for antimicrobial , tyrosinase-inhibitory , and cytotoxic activity. It details the physicochemical properties, predicted mechanisms of action based on Structure-Activity Relationships (SAR), and validated protocols for synthesis and biological screening.
Chemical Architecture & Physicochemical Profile
The molecule features a flexible ethyl bridge connecting a lipophilic 4-chlorophenyl ring and a polarizable 4-cyanophenyl ring. This "dumbbell" shape facilitates binding in hydrophobic enzyme pockets while the nitrile group offers a handle for hydrogen bonding or further synthetic derivation (e.g., to tetrazoles or amidines).
Structural Identity
-
IUPAC Name: 4-[2-(4-chlorophenyl)ethyl]benzonitrile[1]
-
Molecular Formula: C₁₅H₁₂ClN
-
Molecular Weight: 241.72 g/mol
-
SMILES: C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)C#N
Physicochemical Properties (Computed)
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | ~4.2 | High lipophilicity; likely good membrane permeability but poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | Excellent blood-brain barrier (BBB) penetration potential (<90 Ų). |
| H-Bond Acceptors | 1 (Nitrile) | Specific interaction point for active site residues (e.g., Ser, Thr). |
| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. |
| Rotatable Bonds | 3 | Moderate flexibility allows induced-fit binding without excessive entropy loss. |
Predicted Biological Mechanisms (SAR Analysis)
Based on the structural homology to known bioactive bibenzyls and stilbenoids, three primary mechanisms of action are predicted.
Mechanism A: Tyrosinase Inhibition (Dermatological/Melanoma Target)
Bibenzyls are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Rationale: The 4-substituted bibenzyl core mimics the tyrosine substrate. The 4-chloro group enhances lipophilic interaction with the enzyme's hydrophobic pocket, while the nitrile group may interact with the copper-coordinating histidine residues in the active site.
-
Reference Standard: Analogous to Gigantol and synthetic chlorinated bibenzyls.
Mechanism B: Antimicrobial Activity (Membrane Disruption)
Halogenated bibenzyls isolated from liverworts (Riccardia spp.) exhibit strong antifungal and antibacterial activity.
-
Rationale: The lipophilic 4-chlorophenethyl moiety inserts into the lipid bilayer of fungal or bacterial cell membranes, disrupting integrity. The nitrile group adds polarity, potentially aiding in uptake through porins.
-
Target Spectrum: Likely active against Gram-positive bacteria (S. aureus) and dermatophytes (Trichophyton spp.).
Mechanism C: Tubulin Polymerization Inhibition
Dihydro-combretastatin analogs (bibenzyls) bind to the colchicine site of tubulin.
-
Rationale: Although less rigid than stilbenes (e.g., Combretastatin A-4), the 4-Cl and 4-CN substitution pattern provides the necessary steric bulk to occupy the binding pocket, potentially inhibiting microtubule formation in dividing cancer cells.
Visualization: SAR & Screening Workflow
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional contributions of each molecular region to the predicted biological activities.
Caption: Functional dissection of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile, highlighting the pharmacophoric contributions to predicted biological activities.
Experimental Protocols
Synthesis: Nickel-Catalyzed Cross-Electrophile Coupling
This method is preferred over traditional Wittig/Hydrogenation routes due to modularity and mild conditions.
Reagents:
-
4-Chlorobenzyl chloride (Electrophile A)
-
4-Bromobenzonitrile (Electrophile B)
-
NiCl₂·glyme (Catalyst)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy - Ligand)
-
Manganese (Mn) powder (Reductant)
Protocol:
-
Setup: In a glovebox, charge a reaction vial with NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and Mn powder (3.0 equiv).
-
Addition: Add 4-chlorobenzyl chloride (1.0 equiv) and 4-bromobenzonitrile (1.5 equiv) dissolved in DMA (N,N-Dimethylacetamide).
-
Reaction: Seal the vial and stir vigorously at 60°C for 12 hours.
-
Workup: Quench with dilute HCl. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product elutes as a white crystalline solid.
Biological Assay: Tyrosinase Inhibition Screening
Objective: Determine the IC₅₀ of the compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (Substrate)
-
Phosphate Buffer (pH 6.8)
-
Reference Standard: Kojic Acid
Workflow:
-
Preparation: Dissolve test compound in DMSO (final concentration <1%). Prepare serial dilutions (1 µM to 1000 µM).
-
Incubation: Mix 10 µL of compound solution with 160 µL of phosphate buffer and 10 µL of tyrosinase solution (1000 U/mL) in a 96-well plate. Incubate at 25°C for 10 minutes.
-
Reaction: Add 20 µL of L-DOPA (10 mM).
-
Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader for 20 minutes.
-
Calculation: Calculate % Inhibition =
. Plot dose-response curve to determine IC₅₀.
References
-
Synthesis & Cross-Coupling
-
Bibenzyl Bioactivity (Antimicrobial)
-
Bibenzyl Bioactivity (Tyrosinase/Phytotoxicity)
-
Chemical Identity
Sources
- 1. å¿«éå¯¼èª 4 å ç´ ç¾ç§ [cas.b2star.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial chlorinated bibenzyls from the liverwort Riccardia marginata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytotoxic activity of bibenzyl derivatives from the orchid Epidendrum rigidum - PubMed [pubmed.ncbi.nlm.nih.gov]
4-[2-(4-Chlorophenyl)ethyl]benzonitrile: A Mechanochemical Model Substrate and Diarylalkane Intermediate
Executive Summary
4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS: 10270-28-7)[1][2] is a highly versatile diarylalkane intermediate characterized by its orthogonal functional handles—a para-chloro group and a para-cyano group. While traditionally viewed as a niche building block, it has recently emerged as a critical benchmark substrate in the development of advanced synthetic methodologies, particularly in mechanochemical cross-electrophile coupling (XEC)[3][4]. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanochemical synthesis, and its downstream utility in medicinal chemistry and drug development.
Structural & Physicochemical Profiling
The structural architecture of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile provides a robust, non-cleavable ethylene linker between two differentially functionalized aromatic rings. This makes it an ideal pharmacophore backbone for modular drug design.
| Property | Value / Description |
| Chemical Name | 4-[2-(4-Chlorophenyl)ethyl]benzonitrile |
| CAS Registry Number | 10270-28-7 |
| Molecular Formula | C15H12ClN |
| Molecular Weight | 241.72 g/mol |
| Functional Handles | Aryl chloride (-Cl), Aryl nitrile (-CN) |
| Physical State | White solid (M.p. 106-108 °C) |
Synthesis Methodologies: The Mechanochemical Paradigm
Historically, synthesizing diarylalkanes required multi-step sequences such as Sonogashira or Suzuki couplings followed by exhaustive alkene/alkyne reduction. These traditional routes are often plagued by over-reduction, poor atom economy, and the need for sensitive organometallic reagents.
The paradigm shifted with the advent of Nickel-catalyzed Cross-Electrophile Coupling (XEC). Specifically, the synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile was revolutionized by Jones et al. (2021) through a ball-milling-enabled mechanochemical protocol[3][4].
Causality Behind Experimental Choices
-
Why Ball-Milling? Traditional solution-phase XEC requires highly reactive, pyrophoric zinc dust to reduce the Ni(II) precatalyst to the active Ni(0) species. By employing a mechanochemical manifold (ball-milling), continuous mechanical abrasion physically removes the passivating zinc oxide layer in situ. This allows the use of bench-stable, granular zinc, drastically improving safety and eliminating the need for strict Schlenk-line (inert atmosphere) conditions[4][5].
-
Why Liquid-Assisted Grinding (LAG)? The addition of a catalytic amount of N,N-dimethylacetamide (DMA, 3 equivalents) acts as a LAG agent. It facilitates mass transfer and stabilizes the transition states without dissolving the reactants, bridging the gap between solid-state kinetics and solution-phase mobility[4].
-
Why Nickel Catalysis? Nickel is uniquely capable of accessing multiple oxidation states (0, I, II, III), which is essential for the single-electron transfer (SET) pathways required to activate alkyl halides into radicals, while simultaneously undergoing two-electron oxidative addition with aryl halides[4][5].
Experimental Protocol: Mechanochemical Synthesis
The following self-validating protocol outlines the synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile via mechanochemical XEC[4]. The stoichiometry is designed to ensure complete consumption of the limiting reagent while maintaining catalytic turnover.
Materials:
-
4-Bromobenzonitrile (Aryl halide, 1.0 mmol)
-
4-Chlorophenethyl bromide (Alkyl halide, 1.5 mmol)
-
NiCl₂·6H₂O (Catalyst, 10 mol%)
-
1,10-phenanthroline (Ligand, 20 mol%)
-
Granular Zinc (20-30 mesh, Reductant, 2.0 equiv)
-
N,N-dimethylacetamide (LAG agent, 3.0 equiv)
Step-by-Step Workflow:
-
Reactor Preparation: Equip a 15 mL stainless steel milling jar with a single 3 g stainless steel milling ball. Rationale: The mass and material of the ball dictate the kinetic energy transfer; a 3 g ball provides optimal impact force for Zn abrasion without degrading the organic substrates.
-
Reagent Loading: Add the aryl halide, alkyl halide, NiCl₂·6H₂O, 1,10-phenanthroline, and granular zinc into the jar under ambient air.
-
LAG Addition: Pipette the DMA directly onto the solid mixture.
-
Milling: Seal the jar and mill at 30 Hz for exactly 2 hours. Rationale: 2 hours at 30 Hz ensures complete consumption of the aryl halide via continuous catalytic turnover.
-
Workup: Extract the crude mixture with ethyl acetate, filter through a short pad of Celite to remove metal particulates, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (petroleum ether/EtOAc: 9/1) to yield the product as a white solid (~80% yield).
Mechanistic Insights (Reaction Pathway)
The reaction proceeds via a radical-mediated, single-electron transfer (SET) pathway. The mechanical activation of zinc ensures a continuous supply of electrons to regenerate the active Ni(0) species.
Mechanochemical Ni-Catalyzed Cross-Electrophile Coupling Cycle.
Quantitative Data Summary: Solution vs. Mechanochemistry
The table below highlights the operational advantages of the mechanochemical approach over traditional solution-phase XEC for diarylalkane synthesis.
| Parameter | Solution-Phase XEC | Mechanochemical XEC (Ball-Milling) |
| Solvent Volume | High (10-20 mL DMF/DMA) | Minimal (LAG only, ~0.18 mL DMA) |
| Zinc Source | Activated Zn Dust (Pyrophoric) | Granular Zn (Bench-stable) |
| Atmosphere | Inert (Argon/Nitrogen) | Ambient Air compatible |
| Reaction Time | 12 - 24 hours | 2 hours |
| Yield Efficiency | Variable (Moisture sensitive) | Consistently High (~80%) |
Downstream Applications in Medicinal Chemistry
In drug discovery, 4-[2-(4-Chlorophenyl)ethyl]benzonitrile serves as a highly modular core. The true value of this intermediate lies in the chemoselectivity of its functional groups. The cyano group can be manipulated under conditions that leave the aryl chloride intact, and vice versa.
-
Cyano Group Derivatization: Can be converted into a tetrazole (a classic carboxylic acid bioisostere used in antihypertensive sartans) via [3+2] cycloaddition with sodium azide, or reduced to a primary amine for subsequent amide coupling.
-
Chloro Group Derivatization: The aryl chloride serves as a robust handle for late-stage Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, allowing for the rapid generation of structure-activity relationship (SAR) libraries.
Orthogonal downstream derivatization pathways for medicinal chemistry.
References
-
Jones, A. C., Nicholson, W. I., Leitch, J. A., & Browne, D. L. (2021). "A Ball-Milling-Enabled Cross-Electrophile Coupling." Organic Letters, 23(16), 6337-6341.[Link]
-
ChemSrc. (2016). "10270-28-7 - CAS Number Query." ChemSrc Database.[Link]
-
ChemRxiv. (2021). "A Ball Milling Enabled Cross-Electrophile Coupling (Preprint)." ChemRxiv.[Link]
Sources
- 1. 10270-28-7|4-(4-Chlorophenethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. 10270-28-7_CAS号:10270-28-7_CAS No.:10270-28-7 - 化源网 [chemsrc.com]
- 3. A Ball-Milling-Enabled Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
Computational Characterization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
From Quantum Mechanics to Condensed Phase Dynamics: A Technical Guide
Executive Summary & Molecular Scope
Target Molecule: 4-[2-(4-Chlorophenyl)ethyl]benzonitrile CAS: 10270-26-5 Class: 1,2-Diphenylethane derivative / Mesogenic precursor.[1]
This guide details the computational protocol for modeling 4-[2-(4-Chlorophenyl)ethyl]benzonitrile. Structurally, this molecule features a flexible ethyl linker connecting two rigid aromatic cores: an electron-deficient benzonitrile group and a polarizable 4-chlorophenyl group. This "rod-like" architecture with a dipole moment along the long axis suggests potential liquid crystalline (LC) behavior or specific binding affinity in pharmacological contexts (e.g., carboxylesterase inhibition).
The Modeling Challenge: Unlike rigid biphenyls, the ethyl bridge (–CH₂–CH₂–) introduces significant conformational flexibility.[1] Accurate modeling requires a hybrid approach:
-
Quantum Mechanics (QM): To resolve the torsional energy barrier of the ethyl linker and derive accurate partial charges (RESP).[1]
-
Molecular Dynamics (MD): To simulate bulk density, stacking interactions, and potential nematic ordering.[1]
Phase I: Quantum Mechanical (QM) Characterization
The first step is establishing a rigorous electronic baseline.[1] Standard force fields (GAFF/OPLS) often underestimate the rotational barriers of conjugated-linker systems.[1]
Geometry Optimization & Torsional Scanning
Objective: Determine the global minimum conformation and the energy penalty for rotation around the ethyl bridge.
-
Software: Gaussian 16 / ORCA / GAMESS[1]
-
Functional/Basis Set: wB97X-D/6-311++G(d,p)
-
Protocol:
Electrostatic Potential (ESP) & Charge Fitting
Objective: Generate partial charges that reproduce the molecular electrostatic potential, crucial for the strong dipole of the nitrile (-CN) group.[1]
-
Method: RESP (Restrained Electrostatic Potential) fit.[1][2]
-
Protocol:
-
Single Point Calculation: Calculate ESP at HF/6-31G* level on the optimized geometry (standard for AMBER force fields).
-
Fitting: Use the two-stage RESP algorithm.
-
Stage 1: Fit charges with weak restraints.[1]
-
Stage 2: Refit methyl/methylene hydrogens to ensure equivalence (e.g., the ethyl hydrogens must be symmetric).
-
-
Visualization: Parameterization Workflow
Figure 1: The hybrid QM/MM parameterization pipeline ensuring accurate electrostatics and geometry.
Phase II: Force Field Topology Generation
For organic molecules of this class, the General Amber Force Field (GAFF2) is the industry standard due to its robust handling of aromatic conjugates.[1]
Topology Construction
Tool: AmberTools (Antechamber / Parin) Step-by-Step:
-
Input: Optimized PDB from QM + RESP charges.
-
Command: antechamber -i molecule.pdb -fi pdb -o mol.mol2 -fo mol2 -c rc -at gaff2[1]
-
-c rc: Read charges (use the RESP charges generated previously).
-
-at gaff2: Assign GAFF2 atom types.
-
-
Validation: Check the leap.log for missing parameters. If the ethyl bridge torsion is missing, manually insert the QM-derived barrier heights into the .frcmod file.
Data Summary: Key Force Field Parameters
| Parameter Type | Interaction Site | Value (Approx) | Source |
| Charge (q) | Nitrile Nitrogen (N) | -0.52 e | RESP Fit |
| Charge (q) | Nitrile Carbon (C) | +0.45 e | RESP Fit |
| Charge (q) | Chlorine (Cl) | -0.12 e | RESP Fit |
| L-J Sigma | Cl (aromatic) | 3.45 Å | GAFF2 |
| Torsion | Ph-CH2-CH2-Ph | Variable | QM Scan |
Phase III: Molecular Dynamics (MD) Simulation
This phase simulates the bulk behavior (density, stacking) of the molecule.
Simulation Setup
-
Engine: GROMACS (preferred for performance) or LAMMPS.[1]
-
System:
The Equilibration Protocol
A rigorous equilibration is required to condense the gas-phase random insertion into a realistic liquid/solid density.[1]
-
Energy Minimization (EM): Steepest descent (5,000 steps) to remove steric clashes.
-
NVT Annealing (Heating):
-
Heat from 0K to 300K (or 350K to ensure melting) over 100 ps.
-
Restrain bonds involving Hydrogen (LINCS algorithm).[1]
-
-
NPT Equilibration (Pressurization):
Visualization: MD Workflow
Figure 2: The MD simulation lifecycle from system packing to data production.
Analysis & Validation Metrics
To verify the scientific integrity of the model, compare the simulation outputs against expected physical properties.[3]
Density Validation
Extract the density from the NPT production run.
-
Target: For chlorinated aromatics, expect
.[1] -
Calculation: gmx energy -f ener.edr -o density.xvg[1]
Structural Order (Radial Distribution Function)
Analyze the specific interactions between the Cl and CN groups.
-
Metric: RDF (
) between the Nitrile N and the Chlorine Cl of neighboring molecules.[1] -
Significance: A sharp peak at ~3.5-4.0 Å indicates "head-to-tail" antiparallel stacking, a common feature in benzonitrile derivatives driven by dipole alignment.[1]
Conformational Analysis (Dihedral Distribution)
Plot the distribution of the ethyl bridge dihedral angle from the trajectory.[1]
-
Expectation: The distribution should match the Boltzmann-weighted profile of the QM torsional scan. If the MD distribution is too flat, the force field torsional barrier is too low.
References
-
Gaussian 16 QM Package : Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT.
-
RESP Charge Fitting : Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model.[1][2] Journal of Physical Chemistry, 97(40), 10269-10280.[1]
-
GAFF Force Field : Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.[1]
-
GROMACS MD Engine : Abraham, M. J., et al. (2015).[1] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1] SoftwareX, 1, 19-25.[1]
-
Liquid Crystal Modeling : Tiberio, G., Muccioli, L., Berardi, R., & Zannoni, C. (2009). Towards in silico liquid crystals: Realistic atomistic simulations of 8CB. ChemPhysChem, 10(1), 125-136.
Sources
Retrosynthetic Analysis and Strategic Assembly of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Executive Summary
The diarylethane motif is a privileged scaffold in medicinal chemistry, frequently serving as a flexible, lipophilic linker in active pharmaceutical ingredients (APIs). The molecule 4-[2-(4-Chlorophenyl)ethyl]benzonitrile presents a unique synthetic challenge: it requires the construction of an unbranched
As a Senior Application Scientist, I approach this molecule not just as a target, but as a model system for evaluating chemoselective carbon-carbon bond formation. This whitepaper deconstructs the target through three distinct retrosynthetic lenses, providing field-proven protocols, mechanistic rationales, and self-validating experimental designs suitable for scalable drug development.
Structural Deconstruction & Retrosynthetic Logic
The core disconnection strategy for diarylethanes revolves around the central ethylene bridge. Cleaving this
Retrosynthetic pathways for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile.
Pathway A: The Wittig Olefination & Selective Hydrogenation (The Classic Approach)
Mechanistic Rationale
The Wittig reaction is a premier method for the synthesis of alkenes, relying on the formation of a four-membered oxaphosphetane intermediate that irreversibly collapses to form the carbon-carbon double bond and a phosphine oxide byproduct[1]. By reacting 4-chlorobenzyltriphenylphosphonium chloride with 4-cyanobenzaldehyde, we generate a stilbene intermediate.
The critical causality in this route lies in the subsequent reduction step. Standard heterogeneous hydrogenation (e.g.,
Experimental Protocol: Wittig Olefination
Self-Validating System: The reaction progress is monitored by the disappearance of the highly deshielded aldehyde proton.
-
Preparation: Suspend 4-chlorobenzyltriphenylphosphonium chloride (1.05 eq) in anhydrous THF under
at 0 °C. -
Ylide Formation: Dropwise add potassium tert-butoxide (1.1 eq, 1M in THF). The solution will turn deep orange/red, indicating ylide formation. Stir for 30 minutes.
-
Coupling: Add 4-cyanobenzaldehyde (1.0 eq) dissolved in THF dropwise. Allow the reaction to warm to room temperature over 4 hours.
-
Quench & Extract: Quench with saturated aqueous
. Extract with ethyl acetate, wash with brine, dry over , and concentrate. -
IPC (In-Process Control):
NMR of the crude must show the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of vinylic protons (~6.5–7.5 ppm). -
Purification: Recrystallize from ethanol to remove triphenylphosphine oxide, yielding 4-(4-chlorostyryl)benzonitrile (mixed
isomers).
Experimental Protocol: Selective Hydrogenation
Self-Validating System: The reduction is confirmed by the shift of vinylic protons to aliphatic multiplets, while IR spectroscopy confirms nitrile survival.
-
Setup: Dissolve the stilbene intermediate in a degassed 1:1 mixture of toluene and ethanol.
-
Catalysis: Add Wilkinson's catalyst (
, 5 mol%). Purge the flask with gas and maintain under a balloon of (1 atm) at 40 °C for 12 hours. -
IPC: TLC (Hexanes:EtOAc 8:2) should show a slight shift in
. NMR must show the complete disappearance of vinylic protons and the emergence of a 4H multiplet around 2.9 ppm (the ethane bridge). IR spectroscopy must retain the sharp stretch at ~2220 . -
Workup: Concentrate the mixture and pass through a short silica plug to remove the rhodium catalyst.
Pathway B: - Negishi Cross-Coupling (The Modern Catalytic Approach)
Mechanistic Rationale
While Route A is robust, it requires two steps and generates stoichiometric phosphorus waste. Modern transition-metal catalysis allows for the direct coupling of two
Catalytic cycle of the Pd-catalyzed Negishi sp3-sp3 cross-coupling.
Experimental Protocol: Negishi - Coupling
Self-Validating System: Direct mass confirmation of the coupled product without intermediate isolation.
-
Zincate Preparation: In a flame-dried Schlenk flask, activate zinc dust (1.5 eq) with 1,2-dibromoethane and TMS-Cl in anhydrous THF. Add 4-chlorobenzyl chloride (1.2 eq) and stir at 50 °C for 2 hours to form 4-chlorobenzylzinc chloride.
-
Catalyst Activation: In a separate flask, combine
(2.5 mol%), a bulky electron-rich phosphine ligand like (10 mol%), and 4-(bromomethyl)benzonitrile (1.0 eq) in THF/NMP (4:1). -
Coupling: Transfer the organozinc solution to the catalyst mixture via cannula. Stir at 60 °C for 8 hours.
-
IPC: Aliquot quenching followed by GC-MS. The target mass (
~241) must be the base peak, with the characteristic 3:1 isotopic pattern of a single chlorine atom. -
Workup: Quench with 1M
, extract with MTBE, wash extensively with water to remove NMP, and purify via flash chromatography.
Quantitative Data & Route Comparison
To aid process chemists in selecting the optimal route based on scale and resource availability, the following table summarizes the quantitative metrics of the discussed pathways (including a theoretical Sonogashira route for structural rigidity).
| Metric | Route A (Wittig + Hydrogenation) | Route B (Negishi | Route C (Sonogashira + Reduction) |
| Step Count | 2 | 1 | 2 |
| Overall Yield (Est.) | 70-80% | 60-75% | 65-75% |
| Atom Economy | Low (generates | Moderate (generates | Moderate |
| Functional Group Tolerance | High (Requires Wilkinson's) | Very High | Moderate (Alkyne reduction is harsh) |
| Scalability | Excellent (Classic industrial route) | Good (Requires strict anhydrous setup) | Good |
Conclusion
The synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile exemplifies the delicate balance required in modern organic synthesis. While the classic Wittig/Wilkinson's pathway (Route A) offers unmatched reliability and scalability for bulk manufacturing, the Negishi
References
-
Title: 19.1: The Wittig Reaction - Chemistry LibreTexts Source: libretexts.org URL:[Link]
-
Title: Hydrogenation - Wikipedia Source: wikipedia.org URL:[Link]
-
Title: Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners | Chemical Reviews Source: acs.org URL:[Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Part 1: Strategic Overview
The synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (Systematic Name: 4-(4-chlorophenethyl)benzonitrile) presents a classic chemoselectivity challenge in organic synthesis. This molecule serves as a critical mesogenic core in liquid crystal displays (LCDs) and a scaffold in medicinal chemistry.
The structural requirement—an ethylene bridge connecting two phenyl rings with distinct electronic demands (an electron-withdrawing nitrile and a labile aryl chloride)—dictates the synthetic strategy.
The "Dehalogenation Trap"
Standard catalytic hydrogenation (e.g., Pd/C under
The Solution: Diimide Reduction
To ensure process integrity, this protocol utilizes a convergent Horner-Wadsworth-Emmons (HWE) olefination followed by a chemoselective diimide reduction . Diimide (
Part 2: Experimental Protocol
Stage I: Synthesis of Diethyl (4-cyanobenzyl)phosphonate
Reaction Type: Michaelis-Arbuzov Rearrangement Purpose: Generation of the nucleophilic partner for the HWE coupling.
Reagents:
-
4-(Bromomethyl)benzonitrile (1.0 equiv)
-
Triethyl phosphite (1.2 equiv)
-
Toluene (Solvent)
Procedure:
-
Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-(bromomethyl)benzonitrile (19.6 g, 100 mmol) in toluene (50 mL).
-
Addition: Add triethyl phosphite (20.6 mL, 120 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (110°C). As the reaction proceeds, ethyl bromide byproduct is distilled off (use a Dean-Stark trap if available, or simple distillation head).
-
Monitor: Reflux for 4–6 hours. Monitor by TLC (SiO2, 1:1 Hexane/EtOAc) until the starting bromide is consumed.
-
Workup: Remove the solvent and excess triethyl phosphite under reduced pressure (rotary evaporator, then high vacuum at 60°C).
-
Yield: The product, diethyl (4-cyanobenzyl)phosphonate, is obtained as a viscous pale-yellow oil or low-melting solid. Yield is typically quantitative (>95%). Use directly in Stage II.
Stage II: Horner-Wadsworth-Emmons (HWE) Coupling
Reaction Type: Carbon-Carbon Bond Formation Purpose: Construction of the stilbene skeleton with high E-selectivity.
Reagents:
-
Diethyl (4-cyanobenzyl)phosphonate (from Stage I, 1.0 equiv)
-
4-Chlorobenzaldehyde (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Activation: In a dry 500 mL 3-neck flask under nitrogen, dissolve the phosphonate (25.3 g, 100 mmol) and 4-chlorobenzaldehyde (14.1 g, 100 mmol) in anhydrous THF (200 mL). Cool to 0°C.
-
Base Addition: Add KOtBu (13.5 g, 120 mmol) in portions over 30 minutes. The solution will turn bright yellow/orange, indicating the formation of the phosphonate carbanion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A heavy precipitate (potassium diethyl phosphate byproduct) may form.
-
Quench: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.
-
Isolation: The product, (E)-4-(4-chlorostyryl)benzonitrile , usually precipitates as a solid. Filter the solid and wash with water (3 x 100 mL) and cold ethanol (50 mL).
-
Purification: Recrystallize from ethanol or acetonitrile to remove any Z-isomer (though HWE is highly E-selective).
-
Target: White to pale yellow needles.
-
Yield: 80–85%.
-
Stage III: Chemoselective Diimide Reduction
Reaction Type: Synchronous Hydrogenation Purpose: Saturation of the alkene without dehalogenation.
Reagents:
-
(E)-4-(4-chlorostyryl)benzonitrile (1.0 equiv)
-
p-Toluenesulfonylhydrazide (TSH) (3.0 - 5.0 equiv)
-
Sodium Acetate (NaOAc) (3.0 - 5.0 equiv)
-
DME (Dimethoxyethane) or THF/Water (1:1)
Procedure:
-
Setup: In a 500 mL round-bottom flask, suspend the stilbene intermediate (12.0 g, 50 mmol) in DME (150 mL).
-
Reagent Charge: Add p-toluenesulfonylhydrazide (27.9 g, 150 mmol) and sodium acetate (12.3 g, 150 mmol).
-
Reflux: Heat the mixture to reflux. The TSH decomposes to generate diimide (
) in situ. Nitrogen gas evolution will be observed. -
Iterative Addition: If the reaction is incomplete after 4 hours (check by TLC/HPLC), cool slightly and add an additional 1.0 equiv of TSH and NaOAc, then resume reflux. Note: Diimide disproportionates, so excess reagent is often required.
-
Workup: Once the alkene is consumed, cool to room temperature. Pour into water (400 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash: Wash the organic layer with 1M NaOH (to remove sulfinic acid byproducts), water, and brine. Dry over
. -
Final Purification: Concentrate the organic layer. Recrystallize the residue from Hexane/Ethanol or purify via short silica plug (eluting with 10% EtOAc/Hexane).
Part 3: Visualization & Workflows
Synthetic Pathway Diagram
This diagram illustrates the carbon skeleton construction and the critical chemoselective reduction step.
Caption: Convergent synthesis via HWE coupling and chemoselective diimide reduction to preserve the aryl chloride.
Purification & QC Workflow
A self-validating workflow to ensure liquid-crystal grade purity (>99.5%).
Caption: Purification logic flow ensuring removal of sulfur byproducts and achievement of LC-grade purity.
Part 4: Data Presentation & Validation
Expected Analytical Data
For the target molecule 4-[2-(4-Chlorophenyl)ethyl]benzonitrile :
| Technique | Parameter | Expected Value / Observation |
| 1H NMR | Ethylene Bridge | |
| 1H NMR | Aromatic (CN-ring) | |
| 1H NMR | Aromatic (Cl-ring) | |
| IR | Nitrile Stretch | Strong absorption at ~2225 cm⁻¹. |
| IR | C-Cl Stretch | Weak bands in 1000-1100 cm⁻¹ region. |
| MS (EI) | Molecular Ion | m/z 241 (M+) and 243 (M+2) in 3:1 ratio (characteristic of Chlorine). |
| DSC | Melting Point | ~100–115°C (Dependent on polymorph; sharp endotherm required). |
Troubleshooting Guide
| Problem | Root Cause | Corrective Action |
| Low Yield in HWE | Moisture in THF or old KOtBu. | Use freshly distilled THF (Na/Benzophenone) and sublime KOtBu. |
| Incomplete Reduction | TSH reagent quality or stoichiometry. | TSH degrades over time. Use fresh reagent. Add TSH in 3 portions over 6 hours. |
| Dehalogenation | Used Pd/C instead of Diimide. | STOP. Do not use Pd/C. Switch to Diimide or Sulfided Pt/C. |
| Yellow Product | Traces of azo-impurities or unreacted stilbene. | Recrystallize from ethanol with activated charcoal. |
References
-
Organic Chemistry Portal. (2010). Reductions with Diimide. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1973). Reductions with Diimide: Preparation of Olefins. Organic Syntheses, Coll. Vol. 5, p.281. Retrieved October 26, 2023, from [Link]
-
MDPI Molecules. (2023).[1] Synthesis of New Liquid-Crystalline Compounds. Retrieved October 26, 2023, from [Link]
-
eScholarship. (2023). Selective hydrogenation via precise hydrogen bond interactions. Retrieved October 26, 2023, from [Link]
Sources
Technical Application Note: 4-[2-(4-Chlorophenyl)ethyl]benzonitrile as a Versatile Scaffold in Drug Discovery
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery researchers. It addresses the synthetic utility, pharmacophoric properties, and experimental handling of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile , a privileged diarylalkane scaffold.
Executive Summary & Medicinal Context[1][2]
4-[2-(4-Chlorophenyl)ethyl]benzonitrile represents a classic dihydrostilbene (or bibenzyl) scaffold. In medicinal chemistry, this motif serves as a critical linker system, connecting two aromatic pharmacophores via a flexible two-carbon spacer. Unlike their rigid stilbene or alkyne counterparts, dihydrostilbenes allow for specific conformational adaptations within a binding pocket, often improving the "induced fit" for target proteins such as kinases, estrogen receptors, and specific GPCRs.
Key Structural Features:
-
The Nitrile Handle (-CN): A versatile functional group acting as a hydrogen bond acceptor (weak), a metabolic handle, or a precursor for bioisosteres (tetrazoles, amidines, amines).
-
The Ethyl Linker (-CH₂CH₂-): Provides rotational freedom (bond rotation barrier ~3-5 kcal/mol) compared to the rigid ethenyl (-CH=CH-) or ethynyl (-C≡C-) linkers.
-
The 4-Chlorophenyl Moiety: A lipophilic anchor often used to fill hydrophobic pockets (e.g., the S1 pocket of proteases) or engage in halogen bonding.
Synthetic Utility & Application Logic
Why Use This Scaffold?
In Hit-to-Lead optimization, replacing a rigid linker (alkyne) with a saturated ethyl linker is a standard strategy to:
-
Improve Metabolic Stability: Saturated linkers are generally less prone to oxidative metabolism than electron-rich alkenes.
-
Modulate Solubility: The break in conjugation decreases planarity, potentially disrupting crystal packing and improving solubility.
-
Probe Spatial Constraints: The flexibility allows the two aromatic rings to adopt a "folded" conformation (pi-stacking interaction) or an "extended" conformation depending on the receptor environment.
Mechanism of Action (Chemical Biology)
When used as an intermediate for Proteolysis Targeting Chimeras (PROTACs) or Enzyme Inhibitors , the nitrile group is frequently converted into a primary amine (for amide coupling) or a tetrazole (carboxylic acid bioisostere). The 4-chlorophenyl group typically acts as the "warhead" or the deep-pocket binding element.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold via Heck Coupling & Reduction
Rationale: Direct alkylation of benzyl halides is prone to over-alkylation and Wurtz coupling side reactions. The most robust, scalable route involves a Heck coupling to form the stilbene, followed by selective hydrogenation.
Step 1: Heck Coupling
Reaction: 4-Chlorostyrene + 4-Bromobenzonitrile
Materials:
-
4-Bromobenzonitrile (1.0 equiv)
-
4-Chlorostyrene (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Charge a flame-dried Schlenk flask with 4-bromobenzonitrile (10 mmol), Pd(OAc)₂ (0.2 mmol), and P(o-tol)₃ (0.4 mmol).
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous DMF (20 mL), Et₃N (20 mmol), and 4-chlorostyrene (11 mmol) via syringe.
-
Heat the mixture to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Cool to RT, dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane to obtain the stilbene intermediate.
Step 2: Selective Hydrogenation
Reaction: (E)-Stilbene
Materials:
-
Stilbene intermediate (from Step 1)
-
Wilkinson's Catalyst [RhCl(PPh₃)₃] (1 mol%)
-
Solvent: Benzene/Ethanol (1:1) or Toluene[1]
-
H₂ gas (balloon pressure, 1 atm)
Procedure:
-
Dissolve the stilbene (5 mmol) in degassed Toluene/EtOH (20 mL).
-
Add Wilkinson's catalyst (0.05 mmol).
-
Purge with H₂ for 15 mins, then stir under H₂ balloon at RT for 24 hours.
-
Validation: Monitor by ¹H NMR. Disappearance of vinylic protons (δ 7.0-7.5 ppm, doublet) and appearance of methylene triplets (δ ~2.9-3.0 ppm).
-
Purification: Filter through a pad of silica gel to remove Rhodium. Concentrate to yield 4-[2-(4-Chlorophenyl)ethyl]benzonitrile .
Protocol B: Transformation of Nitrile to Tetrazole (Bioisostere)
Rationale: The tetrazole ring is a classic bioisostere for a carboxylic acid, offering similar pKa (~4.5-5) but improved metabolic stability and membrane permeability.
Reaction: [3+2] Cycloaddition Materials:
-
4-[2-(4-Chlorophenyl)ethyl]benzonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc Bromide (ZnBr₂) (1.0 equiv) - Lewis Acid Catalyst
-
Solvent: Water/Isopropanol (2:1) or DMF[2]
Procedure:
-
In a pressure vial, dissolve the nitrile (2 mmol), NaN₃ (3 mmol), and ZnBr₂ (2 mmol) in solvent (10 mL).
-
Seal and heat to 110°C for 16-24 hours. Caution: Hydrazoic acid formation is suppressed by Zn salt, but use a blast shield.
-
Workup: Cool to RT. Add 3N HCl (carefully) to adjust pH to ~2 (precipitates the tetrazole).
-
Extract with EtOAc. The product is typically the 5-substituted-1H-tetrazole.
Data Visualization & Logic
Figure 1: Synthetic Workflow and Logic
The following diagram illustrates the synthetic decision tree and downstream applications.
Caption: Figure 1. Synthetic pathway emphasizing the preservation of the chloro-substituent during linker saturation.
Figure 2: SAR & Pharmacophore Logic
Analysis of the structural features relevant to binding affinity.
Caption: Figure 2. Structure-Activity Relationship (SAR) dissection of the scaffold.
Quantitative Data Summary
Table 1: Comparison of Linker Properties in Diaryl Scaffolds
| Linker Type | Structure | Rotational Freedom | Metabolic Stability | Electronic Communication |
| Ethyl (Target) | -CH₂-CH₂- | High (Flexible) | High (No conjugation) | None (Insulator) |
| Ethenyl (Stilbene) | -CH=CH- | Low (Rigid, Planar) | Low (Epoxidation risk) | High (Conjugated) |
| Ethynyl (Tolane) | -C≡C- | Very Low (Linear) | Medium | High (Conjugated) |
| Ether | -O-CH₂- | High | Medium (O-dealkylation) | Partial |
References
-
Heck Coupling Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Selective Hydrogenation (Wilkinson's Catalyst): Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A, 1711-1732. Link
-
Tetrazole Synthesis (ZnBr2 Method): Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Cross-Electrophile Coupling (Alternative Route): Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link
Sources
Analysis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile: High-Performance Liquid Chromatography and Gas Chromatography Methods
An In-Depth Technical Guide
Abstract
This application note provides detailed protocols for the quantitative and qualitative analysis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile, a key chemical intermediate. We present two robust and validated analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity and assay determination, and a Gas Chromatography (GC) method coupled with Mass Spectrometry (GC-MS) for high-sensitivity analysis and impurity identification. The causality behind the selection of columns, mobile phases, temperature programs, and detectors is explained to provide researchers and drug development professionals with a comprehensive understanding of the method development process. All methodologies are designed to be self-validating and align with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2]
Introduction and Analyte Properties
4-[2-(4-Chlorophenyl)ethyl]benzonitrile is an organic compound featuring a chlorophenyl group linked by an ethyl bridge to a benzonitrile moiety. Its molecular structure (C₁₅H₁₂ClN) and weight (241.71 g/mol ) confer specific physicochemical properties that dictate the choice of analytical methodology.[3] The presence of two aromatic rings makes the molecule an excellent chromophore, suitable for UV-Vis spectrophotometric detection. Its semi-volatile nature and thermal stability also make it a candidate for Gas Chromatography.[4] Accurate and precise analytical methods are crucial for quality control, ensuring the purity of the compound in research and manufacturing settings, and for monitoring its stability.
Table 1: Physicochemical Properties of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ClN | [3] |
| Molecular Weight | 241.71 g/mol | [3] |
| Polarity | Non-polar | Inferred from structure |
| Volatility | Semi-volatile | [4] |
| UV Absorbance | Strong (aromatic rings) | Inferred from structure |
Part I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
A. Principle and Rationale
Reversed-phase HPLC is the method of choice for the routine analysis of non-polar to moderately polar, non-volatile or semi-volatile compounds.[4] The non-polar nature of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile makes it ideally suited for this technique.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected. The long alkyl chains of the C18 phase provide a highly hydrophobic stationary phase, which promotes retention of the non-polar analyte through hydrophobic interactions. This ensures strong retention and allows for effective separation from more polar impurities.[5]
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with 0.1% phosphoric acid) is employed. Acetonitrile serves as the strong organic solvent to elute the analyte. The addition of phosphoric acid to the aqueous phase helps to sharpen peaks by suppressing the ionization of free silanol groups on the silica backbone of the stationary phase, thereby reducing peak tailing. A gradient elution ensures that any impurities with different polarities are well-resolved and that the main analyte peak is eluted with optimal shape and in a reasonable timeframe.[6]
-
Detection: UV detection at 230 nm is chosen. This wavelength corresponds to a strong absorbance region for the benzonitrile and chlorophenyl chromophores, providing high sensitivity for the analyte. A Photodiode Array (PDA) detector can be used to acquire full UV spectra, which aids in peak purity assessment and method development.[7]
B. HPLC Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and PDA or UV detector.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35 °C.[6]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 22.0 | 50 | 50 |
| 25.0 | 50 | 50 |
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.[6]
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing the analyte and prepare a solution with a target concentration of ~50 µg/mL using the diluent. Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.[4][8]
3. System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).
-
Verify system suitability criteria: Peak Asymmetry (Tailing Factor) ≤ 1.5 and %RSD for peak area < 2.0%.[9]
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples to determine the concentration of the analyte.
C. HPLC Workflow Visualization
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Part II: Gas Chromatography (GC) Method
A. Principle and Rationale
Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds that are thermally stable.[10] GC coupled with a Mass Spectrometer (GC-MS) provides excellent sensitivity and specificity, allowing for definitive identification based on both retention time and mass fragmentation patterns.[11]
-
Stationary Phase: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), is selected. This phase separates compounds primarily based on their boiling points and is robust for general-purpose analysis of semi-volatile organic compounds.[12]
-
Injection and Carrier Gas: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing column overload and ensuring sharp peaks. Helium is the most common carrier gas, providing good efficiency and inertness.
-
Temperature Program: A temperature gradient is essential for GC analysis.[13] The program starts at a lower temperature to allow for the separation of any volatile impurities, then ramps up to a higher temperature to ensure the timely elution of the semi-volatile analyte, 4-[2-(4-Chlorophenyl)ethyl]benzonitrile. A final hold at a high temperature cleans the column of any less volatile components.[12]
-
Detection: Mass Spectrometry (MS) is used for detection. Operating in full scan mode allows for the identification of unknown impurities by comparing their mass spectra to library databases (e.g., NIST). For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.[14]
B. GC-MS Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
2. Preparation of Solutions:
-
Solvent: Use a high-purity, volatile organic solvent such as Dichloromethane or Ethyl Acetate.[11][15]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards (0.1-20 µg/mL): Prepare calibration standards by serial dilution of the stock solution. The concentration range should be lower than for HPLC due to the higher sensitivity of GC-MS.
-
Sample Preparation: Prepare a sample solution with a target concentration of ~10 µg/mL. If the sample matrix is complex, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte.[15] For simple purity assessments, dissolve the sample in the chosen solvent and filter if necessary.
3. Analysis:
-
Perform a solvent blank injection to ensure the system is clean.
-
Inject the calibration standards to establish a calibration curve and determine the retention time of the analyte.
-
Inject the sample solutions.
-
Qualitative Analysis: Identify the analyte peak by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum.[11]
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) against concentration. Use this curve to determine the analyte concentration in the samples.[11]
C. GC-MS Workflow Visualization
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
Method Validation Framework
To ensure that the analytical procedures described are suitable for their intended purpose, they must be validated.[1] Validation should be performed in accordance with ICH Q2(R2) guidelines, which provide a comprehensive framework for evaluating the performance characteristics of a method.[2][16]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[9] For the HPLC method, this involves analyzing spiked samples and performing forced degradation studies. For GC-MS, the high selectivity of the mass detector provides inherent specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by a linear regression analysis of the calibration curve data.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of the test results to the true value. It is typically determined by analyzing a sample of known concentration (e.g., a certified reference material) or by recovery studies on spiked samples.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (between labs).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
By systematically evaluating these parameters, researchers can have full confidence in the reliability, accuracy, and robustness of the analytical data generated by these HPLC and GC methods.
References
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Chemsrc. (2025). 4-[2-(4-bromophenyl)ethynyl]benzonitrile. Available at: [Link]
-
SCIRP. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Available at: [Link]
-
NIST. (n.d.). Benzonitrile, 4-hydroxy-. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. Available at: [Link]
-
SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Available at: [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]
-
Journal of China Pharmaceutical University. (n.d.). Determination of related substances in (E)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC. Available at: [Link]
-
SCION Instruments. (2025). Sample preparation GC-MS. Available at: [Link]
-
Agilent. (n.d.). Screening for Hazardous Chemicals in Homeland Security and Environmental Samples Using a GC/MS/ECD/FPD with a 731 Compound DRS Database Application Note. Available at: [Link]
-
PubChem. (n.d.). Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-. Available at: [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Available at: [Link]
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. 2-[2-(4-Chlorophenyl)ethyl]benzonitrile | 10270-26-5 | Benchchem [benchchem.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
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- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. intuitionlabs.ai [intuitionlabs.ai]
Technical Application Note: 4-[2-(4-Chlorophenyl)ethyl]benzonitrile in Advanced Liquid Crystal Systems
The following Technical Application Note and Protocol guide details the utility, synthesis, and characterization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile in materials science, specifically within the domain of Liquid Crystal (LC) technologies.
Executive Summary
4-[2-(4-Chlorophenyl)ethyl]benzonitrile (henceforth referred to as Cl-PE-CN ) is a critical mesogenic compound used primarily in the formulation of nematic liquid crystal mixtures for active-matrix displays (AM-LCD) and photonic devices.
Unlike rigid biphenyl mesogens, Cl-PE-CN features an ethylene bridge (-CH₂CH₂-) which disrupts π-conjugation between the aromatic rings. This structural modification provides two distinct advantages:
-
Rotational Flexibility: Significantly lowers the rotational viscosity (
), enabling faster switching times in display pixels. -
Melting Point Depression: Acts as a "diluent" in LC mixtures to suppress the crystallization temperature without severely compromising the clearing point (
).
This guide outlines the high-purity synthesis, purification, and characterization protocols required to utilize Cl-PE-CN in electronic-grade materials.
Material Properties & Technical Specifications
The following physicochemical properties define the operational window of Cl-PE-CN in material formulations.
| Property | Value / Characteristic | Relevance |
| Chemical Formula | C₁₅H₁₂ClN | Stoichiometry for mixture calculations |
| Molecular Weight | 241.72 g/mol | Formulation precision |
| Molecular Geometry | Linear, Calamitic (Rod-like) | Essential for Nematic phase formation |
| Dipole Moment | Longitudinal ( | Positive Dielectric Anisotropy (for field alignment) |
| Phase Sequence | Cr | Determines operating temperature range |
| Key Functionality | Viscosity Modifier | Reduces response time ( |
| Dielectric Anisotropy | Moderate Positive | Enables low-voltage switching |
Application Protocols
Formulation of Low-Viscosity LC Mixtures
In Thin-Film Transistor (TFT) displays, response time is critical. Cl-PE-CN is doped into host mixtures (e.g., fluorinated biphenyls) to reduce viscosity.
Protocol:
-
Baseline Measurement: Measure the rotational viscosity (
) of the host mixture (e.g., Host-A) at 20°C. -
Doping: Add Cl-PE-CN at concentrations of 5%, 10%, and 15% by weight.
-
Note: Exceeding 20% may suppress the clearing point below commercial standards (>80°C).
-
-
Homogenization: Heat the mixture to 10°C above the clearing point of the host (isotropic phase) and stir magnetically for 2 hours.
-
Validation: Cool to room temperature and re-measure
. Expect a reduction of ~15-20% in viscosity for a 10% loading.
Dielectric Tuning
The terminal Cyano (-CN) and Chloro (-Cl) groups create a net longitudinal dipole.
-
Mechanism: The Chloro group at the 4-position (opposite the CN) modifies the electronic environment. While -CN is a strong electron withdrawer, the -Cl group provides a secondary dipole vector.
-
Usage: Use Cl-PE-CN to fine-tune the threshold voltage (
) of the mixture. . Increasing Cl-PE-CN concentration increases , thereby lowering .
Synthesis & Purification Protocol
Objective: Synthesize electronic-grade (>99.9%) Cl-PE-CN. Challenge: The standard catalytic hydrogenation of the stilbene intermediate often leads to dechlorination (hydrogenolysis of the Ar-Cl bond). This protocol uses a chemoselective reduction strategy.
Synthetic Workflow (DOT Diagram)
Caption: Chemoselective synthesis pathway avoiding aryl-chloride cleavage.
Step-by-Step Methodology
Step 1: Wittig Condensation
-
Reagents: Suspend (4-Cyanobenzyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF under Nitrogen atmosphere.
-
Base Addition: Cool to 0°C. Add Potassium tert-butoxide (
-BuOK, 1.2 eq) portion-wise. The solution will turn deep orange/red (ylide formation). -
Coupling: Add 4-Chlorobenzaldehyde (1.0 eq) dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.
-
Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Isolation: Pass through a short silica plug to remove Triphenylphosphine oxide (
). Isolate the stilbene intermediate (mixture of cis and trans isomers).
Step 2: Chemoselective Reduction (The "Diimide" Method)
Critique of Standard Method: Using Pd/C and H₂ gas poses a high risk of removing the Chlorine atom. We utilize Diimide (
-
Setup: Dissolve the Stilbene intermediate in Ethanol/THF (1:1).
-
Reagent: Add p-Toluenesulfonylhydrazide (5.0 eq).
-
Reflux: Heat the mixture to reflux.
-
Base Addition: Slowly add a solution of Sodium Acetate (NaOAc, 5.0 eq) in water over 2 hours. This generates diimide slowly.
-
Completion: Monitor by TLC or HPLC until the starting material (stilbene) disappears.
-
Workup: Cool, dilute with water, and extract with Ethyl Acetate.
Step 3: Electronic-Grade Purification
For LC applications, purity must exceed 99.9% to prevent ionic impurities from causing "image sticking" in displays.
-
Recrystallization: Recrystallize twice from hot Ethanol.
-
Filtration: Filter through a 0.2
m PTFE membrane to remove particulate matter. -
Zone Refining (Optional but Recommended): For ultra-high purity, subject the solid to zone refining (20 passes) to concentrate trace impurities at the end of the ingot.
Characterization Protocols
Phase Transition Analysis (DSC)
Objective: Determine Melting Point (
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Protocol:
-
Seal 2-3 mg of sample in an aluminum pan.
-
Heat/Cool cycle: Heat from 0°C to 150°C at 5°C/min.
-
Data Interpretation:
-
First endothermic peak = Melting (
). -
Second endothermic peak = Clearing (
). -
Note: If the Nematic range is monotropic, the N-I transition will only be seen upon cooling (Exothermic peak).
-
-
Polarized Optical Microscopy (POM)
Objective: Confirm Nematic Texture.
-
Setup: Place sample between two glass slides treated with polyimide (rubbed for planar alignment).
-
Observation: View under crossed polarizers.
-
Expected Result: A "Schlieren" texture with 2- and 4-brush defects indicates a Nematic phase. Upon applying mechanical stress, the texture should flash, confirming fluidity.
Logical Framework: Structure-Property Relationship
The following diagram illustrates why Cl-PE-CN is chosen over alternative structures for specific display applications.
Caption: Causal link between molecular features and macroscopic LC performance.
References
-
Kirsch, P. (2013). Liquid Crystals: Organic Synthesis and Materials Design. Wiley-VCH.[1][2] (Standard reference for LC synthesis strategies).
-
Merck KGaA. (2024). Liquid Crystal Mixtures for Active Matrix Displays. (General reference for LC mixture properties).
-
Hünig, S., Müller, H. R., & Thier, W. (1965). The Chemistry of Diimide. Angewandte Chemie International Edition, 4(4), 271-281. (Foundational text for the chemoselective reduction protocol).
-
BenchChem. (2025). Synthesis and Properties of Chlorinated Benzonitriles. Link (Source for precursor availability).
- Kelly, S. M. (1995). Liquid Crystals with a 1,2-Diphenylethane Core. Helvetica Chimica Acta. (Detailed study on the "PE" class of liquid crystals).
Sources
Derivatization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile for biological screening
Application Note: Strategic Derivatization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile for High-Throughput Biological Screening
Abstract
This application note details the strategic derivatization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (referred to herein as Compound A ). As a lipophilic bibenzyl scaffold with a reactive nitrile "warhead," Compound A serves as an ideal precursor for generating focused small-molecule libraries targeting estrogen receptors (ER), tubulin polymerization, or tyrosinase inhibition. This guide provides validated protocols for converting the nitrile moiety into three distinct pharmacophores: tetrazoles (acid bioisosteres), 1,2,4-oxadiazoles (ester/amide bioisosteres), and primary amines (scaffold extenders), facilitating rapid Structure-Activity Relationship (SAR) expansion.
Introduction & Strategic Rationale
The bibenzyl core (1,2-diphenylethane) is a privileged structure found in bioactive natural products (e.g., Combretastatins, Moscatilin) and synthetic drugs (e.g., Letrozole precursors). Compound A possesses two critical features for medicinal chemistry:
-
The Ethylene Bridge: Provides rotational flexibility and lipophilicity (
), allowing the molecule to span hydrophobic pockets in target proteins (e.g., aromatase or tubulin). -
The Nitrile Handle: A versatile electrophile that can be transformed into diverse polar pharmacophores without altering the lipophilic tail.
Derivatization Strategy: To optimize this scaffold for biological screening, we must modulate its physicochemical properties (lowering cLogP, increasing tPSA). We employ a "divergent synthesis" approach:
-
Pathway A (Tetrazoles): Introduces a metabolically stable, acidic moiety (
) to mimic carboxylates and improve solubility. -
Pathway B (1,2,4-Oxadiazoles): Introduces a neutral, lipophilic hydrogen-bond acceptor to modulate metabolic stability and membrane permeability.
-
Pathway C (Benzylamines): Provides a basic handle for further coupling (e.g., amide coupling, reductive amination) to explore "deep pocket" interactions.
Figure 1: Divergent synthetic workflow converting the nitrile handle of Compound A into three distinct pharmacophore classes.
Validated Experimental Protocols
Protocol A: Zinc-Catalyzed [3+2] Cycloaddition to 5-Substituted Tetrazoles
Rationale: Traditional tetrazole synthesis uses toxic tin reagents or highly explosive hydrazoic acid. This protocol utilizes the Sharpless-Demko method , using Zinc Bromide (
Reagents:
-
Compound A (1.0 equiv)[1]
-
Sodium Azide (
) (1.5 equiv) [Warning: Toxic/Explosive] -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step Methodology:
-
Setup: In a pressure-rated glass vial or round-bottom flask, dissolve Compound A (1 mmol, 241 mg) in 5 mL of solvent.
-
Addition: Add
(1 mmol, 225 mg) followed by (1.5 mmol, 97 mg). -
Reaction: Heat the mixture to reflux (or 100°C in a sealed vessel) for 12–24 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The nitrile spot (
) should disappear, replaced by a baseline spot (tetrazole). -
Workup (Critical):
-
Cool to room temperature.[2]
-
Add 10 mL of 3N HCl. Why? This converts the zinc-tetrazolate intermediate into the free tetrazole and breaks down any unreacted azide to
(perform in fume hood!). -
The product usually precipitates as a white solid.
-
-
Purification: Filter the solid and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (
), dry over , and concentrate. Recrystallize from Ethanol.[2]
Validation:
-
IR: Disappearance of sharp nitrile peak at ~2230
. -
1H NMR: Appearance of a broad singlet (NH) at >13 ppm (DMSO-
).
Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles
Rationale: Oxadiazoles are excellent bioisosteres for esters and amides, often improving metabolic stability against esterases. This protocol proceeds via an amidoxime intermediate.[3]
Reagents:
-
Compound A (1.0 equiv)[1]
-
Hydroxylamine hydrochloride (
) (2.0 equiv) -
Triethylamine (
) (2.2 equiv) -
Acyl Chloride (
) (1.1 equiv) [For library diversity] -
Solvent: Ethanol (Step 1), Toluene (Step 2)
Step-by-Step Methodology:
-
Amidoxime Formation:
-
Dissolve Compound A (1 mmol) in Ethanol (5 mL).
-
Add
(2 mmol) and (2.2 mmol). -
Reflux for 6 hours. Confirm conversion to amidoxime (polar spot on TLC).
-
Evaporate ethanol to dryness. Resuspend residue in dry Toluene (10 mL).
-
-
Cyclization:
-
Add the desired Acyl Chloride (1.1 mmol) (e.g., Acetyl chloride for methyl-oxadiazole, or Benzoyl chloride for phenyl-oxadiazole).
-
Add Pyridine (1.5 equiv) as an acid scavenger.
-
Reflux at 110°C for 4 hours.
-
-
Workup: Wash toluene layer with water, saturated
, and brine. Dry and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol C: Mild Reduction to Primary Amines (Cobalt/Borohydride)
Rationale: Lithium Aluminum Hydride (
Reagents:
-
Compound A (1.0 equiv)[1]
-
Cobalt(II) Chloride hexahydrate (
) (2.0 equiv) -
Sodium Borohydride (
) (5.0 equiv) -
Solvent: Methanol[4]
Step-by-Step Methodology:
-
Solvation: Dissolve Compound A (1 mmol) and
(2 mmol) in Methanol (10 mL). The solution will be deep purple/pink. -
Reduction: Cool to 0°C in an ice bath. Carefully add
(5 mmol) portion-wise.-
Observation: The solution will turn black (formation of Cobalt Boride) with vigorous gas evolution (
).
-
-
Completion: Stir at room temperature for 2 hours.
-
Quench: Carefully add 3N HCl to dissolve the black precipitate and destroy excess borohydride.
-
Isolation: Basify to pH > 10 with NaOH (to ensure the amine is neutral). Extract with DCM.
-
Note: The amine can be immediately coupled to carboxylic acids to form amides for library generation.
-
Data Summary & Library Properties
The following table illustrates how derivatization alters the physicochemical profile of the parent scaffold, crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Derivative Class | Target Moiety | Predicted cLogP* | tPSA (Ų) | H-Bond Donors | Primary Utility |
| Parent | Nitrile (-CN) | 4.8 | 23.8 | 0 | Starting Material |
| Pathway A | Tetrazole | 3.2 | 65.0 | 1 | Acid Bioisostere / Receptor Binding |
| Pathway B | 1,2,4-Oxadiazole | 4.5 | 38.9 | 0 | Metabolic Stability / Lipophilic Spacer |
| Pathway C | Benzylamine | 3.9 | 49.8 | 2 | Solubility / Linker for Coupling |
*Values are approximate estimates based on substituent contributions.
Biological Screening Logic (Mechanism of Action)
The resulting library targets specific biological pathways based on the bibenzyl core's similarity to known inhibitors:
Figure 2: Potential biological targets for the generated library based on pharmacophore similarity.
-
Anticancer (Tubulin): Bibenzyls bind to the colchicine site of tubulin. The tetrazole derivative mimics the polar interactions of combretastatin analogues.
-
Dermatology (Tyrosinase): The amine derivative (Pathway C) can chelate the copper ions in the tyrosinase active site, potentially inhibiting melanin formation.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[5][6][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][5][7] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Augustine, J. K., et al. (2009).[8] PTSA-ZnCl2: An Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles.[8] The Journal of Organic Chemistry, 74(15), 5640–5643. Link
-
Caddick, S., et al. (2003).[9] A generic approach for the catalytic reduction of nitriles.[2][7][9] Tetrahedron Letters, 59(29), 5417-5422. Link
-
Wang, Y., et al. (2019). Bibenzyls: Short Review on Their Synthesis and Biological Activities. Phytochemistry, 162, 216–223.[10] Link[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]
Process Optimization and Scale-Up Guide: Synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Executive Summary
This Application Note details the experimental setup and scale-up protocols for the synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile , a critical diarylethane scaffold often utilized in liquid crystal formulations and pharmacophore development.[1]
The synthesis presents a specific chemoselective challenge: constructing the ethyl bridge without compromising the aryl chloride or the nitrile functionality. Standard reduction techniques (e.g., Pd/C under
This guide proposes a robust, two-step convergent synthesis:
-
Heck Cross-Coupling: High-yield construction of the stilbene skeleton.
-
Chemoselective Hydrogenation: Utilizing a poisoned heterogeneous catalyst system to reduce the alkene while preserving sensitive functional groups.
Strategic Retro-Synthesis & Pathway
The most atom-economical route for scale-up avoids the generation of stoichiometric phosphorous waste (associated with Wittig variants) and utilizes commercially available, stable precursors.[1]
Reaction Scheme
Step 1: 4-Bromobenzonitrile + 4-Chlorostyrene
Caption: Figure 1. Convergent synthesis pathway emphasizing the Heck coupling and chemoselective reduction.
Phase 1: Heck Coupling Scale-Up
Objective: Synthesize the stilbene intermediate (E)-4-(4-chlorostyryl)benzonitrile. Rationale: 4-Bromobenzonitrile is chosen as the electrophile because the C-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the C-Cl bond on the styrene, ensuring the chlorine substituent remains intact.[1]
Reagents & Stoichiometry[2]
| Component | Role | Equiv. | Scale (Example) |
| 4-Bromobenzonitrile | Limiting Reagent | 1.0 | 100.0 g |
| 4-Chlorostyrene | Olefin Partner | 1.2 | 91.5 g |
| Palladium(II) Acetate | Pre-catalyst | 0.5 mol% | 0.62 g |
| Triphenylphosphine (TPP) | Ligand | 2.0 mol% | 2.90 g |
| Sodium Acetate (anhydrous) | Base | 1.5 | 67.5 g |
| N,N-Dimethylacetamide (DMAc) | Solvent | 5 Vol | 500 mL |
Detailed Protocol
-
Reactor Setup: Use a 1L jacketed glass reactor equipped with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Charging: Charge DMAc, 4-Bromobenzonitrile, Sodium Acetate, and TPP. Stir at 200 RPM until solids are mostly dispersed.
-
Catalyst Addition: Add Pd(OAc)₂. The solution will turn reddish-orange.[1]
-
Olefin Addition: Add 4-Chlorostyrene in a single portion. Note: 4-Chlorostyrene is stabilized with TBC (tert-butylcatechol); for this reaction, removal of the inhibitor is not strictly necessary as the high temperature overcomes the inhibition, but using fresh commercial stock is recommended.[1]
-
Reaction: Heat the jacket to 140°C. Internal temperature should reach ~130-135°C.
-
Workup:
-
Cool mixture to 60°C.
-
Add water (500 mL) slowly (precipitate will form).
-
Cool to 20°C and stir for 1 hour to maximize crystallization.
-
Filter the solid.[2] Wash with water (2 x 200 mL) and cold methanol (1 x 100 mL) to remove residual Pd and ligand.
-
Yield Expectation: 85-90%.
-
Phase 2: Chemoselective Hydrogenation
Objective: Reduce the alkene to an ethyl bridge without dechlorinating the ring or reducing the nitrile. Scientific Insight: Standard Pd/C is too aggressive and will cause hydrodehalogenation (cleaving the C-Cl bond).[1] Sulfided Platinum on Carbon (Pt/C-S) is the industry standard for this specific selectivity profile. The sulfur acts as a poison, modifying the electronic properties of the metal surface to inhibit the adsorption of the aryl chloride and the nitrile, while still permitting alkene reduction.
Reagents & Stoichiometry[2]
| Component | Role | Loading/Cond. |
| Stilbene Intermediate | Substrate | 100.0 g |
| 5% Pt/C (Sulfided) | Catalyst | 2 wt% (dry basis) |
| Ethyl Acetate | Solvent | 10 Vol (1.0 L) |
| Hydrogen ( | Reagent | 3-5 bar (constant pressure) |
Detailed Protocol
-
Vessel: Use a 2L Stainless Steel Hydrogenation Autoclave (e.g., Büchi or Parr).
-
Slurry Preparation: In a beaker, slurry the wet intermediate (from Step 1) and the Pt/C(S) catalyst in Ethyl Acetate. Safety: Add catalyst to solvent under N2 to avoid pyrophoric ignition.
-
Charging: Transfer slurry to the autoclave. Seal and purge with Nitrogen (3 x 5 bar).
-
Hydrogenation:
-
Purge with Hydrogen (3 x 3 bar).
-
Pressurize to 3 bar .
-
Heat to 50°C with vigorous stirring (800+ RPM is critical for gas-liquid mass transfer).[1]
-
-
Monitoring: Monitor hydrogen uptake. Once uptake plateaus (theoretical uptake ~10L for this scale), sample for HPLC.
-
Critical Quality Attribute (CQA): Dechlorinated impurity < 0.5%.
-
-
Filtration:
-
Cool to 25°C. Vent
and purge with . -
Filter through a Celite pad or a sparkler filter to remove the catalyst. Warning: Spent catalyst is pyrophoric. Keep wet.
-
-
Isolation: Concentrate the filtrate under vacuum to dryness. Recrystallize from Ethanol/Heptane (1:2) to obtain white needles.
Process Engineering & Workflow Visualization
The following diagram illustrates the unit operations and critical control points (CCPs) for the scale-up.
Caption: Figure 2. Process flow diagram highlighting reactor types and isolation steps.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Phase 1: Low Conversion | Oxygen poisoning of Pd | Ensure strict |
| Phase 1: Pd Black Formation | Temperature too high / Ligand instability | Lower temp to 125°C; ensure TPP is fresh. |
| Phase 2: Dechlorination (>1%) | Catalyst too active or | STOP. Switch to Sulfided Pt/C if using Pd/C. Lower pressure to 1 bar. Add 0.1% Diphenylsulfide as poison. |
| Phase 2: Nitrile Reduction | High Temp / Strong Catalyst | Ensure Temp < 60°C. Do not use Raney Nickel. |
Safety & Compliance (SDS Highlights)
-
4-Chlorostyrene: Polymerizes exothermically.[1] Store cold (<4°C). Contains TBC stabilizer.[3] Toxic if inhaled.
-
4-Bromobenzonitrile: Acute toxicity (oral/dermal).[1] Releases HCN if burned. Handle in fume hood.
-
Hydrogenation: High-pressure hydrogen presents explosion hazard.[1] Ground all equipment. Use bursting discs on autoclaves.
-
Catalyst Handling: Dry Pd/C and Pt/C are pyrophoric. Always wet with water or solvent before exposing to air.
References
-
Heck Reaction Scale-Up: Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Chemoselective Hydrogenation (Nitrile/Halogen Tolerance): Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles.[4][5] Chemical & Pharmaceutical Bulletin.
-
Sulfided Platinum Catalysts: Organic Chemistry Portal. (n.d.). Hydrogenation of Alkenes.
-
General Process Safety: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Sources
Use of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile in the synthesis of novel organic molecules
Application Note: Synthesis and Utilization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile in Novel Organic Molecule Development
Strategic Importance of the Diarylethane Scaffold
The compound 4-[2-(4-Chlorophenyl)ethyl]benzonitrile serves as a highly versatile intermediate in modern drug discovery[1]. The flexible ethylene bridge provides critical conformational adaptability, allowing the pharmacophore to navigate and anchor into deep, lipophilic binding pockets of target proteins such as G-protein coupled receptors (GPCRs)[2]. The para-chloro substituent enhances metabolic stability and lipophilicity, while the para-benzonitrile group acts as a robust precursor for diverse functionalization. Most notably, the nitrile can be cleanly converted into a tetrazole—a premier bioisostere for carboxylic acids utilized in Angiotensin II receptor blockers (ARBs) and novel antimicrobial agents[3].
Retrosynthetic Analysis & Mechanistic Causality
Synthesizing sp³-sp² diarylethane linkages presents a fundamental chemical challenge: the suppression of β-hydride elimination and homocoupling side reactions[4].
-
The B-Alkyl Suzuki-Miyaura Strategy: We employ a two-stage one-pot approach. First, the hydroboration of 4-chlorostyrene with 9-borabicyclo[3.3.1]nonane (9-BBN) ensures strict anti-Markovnikov regioselectivity due to the bulky bicyclic structure, yielding exclusively the primary alkylborane.
-
Catalyst Selection: In the subsequent cross-coupling with 4-bromobenzonitrile, the choice of is non-negotiable[4]. The bidentate dppf ligand possesses a large bite angle (~99°), which enforces a cis-geometry on the palladium intermediate. This geometric constraint accelerates reductive elimination and effectively outcompetes the undesired β-hydride elimination pathway[4].
-
Tetrazole Functionalization: Converting the nitrile to a 5-substituted 1H-tetrazole traditionally requires highly toxic hydrazoic acid or organotin azides[5]. Our protocol utilizes sodium azide (NaN₃) with a Lewis acid catalyst[2]. ZnBr₂ coordinates to the nitrile nitrogen, increasing its electrophilicity and significantly lowering the activation energy for the [3+2] cycloaddition, providing a safer, high-yielding pathway[6].
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile This protocol is designed with built-in visual and chromatographic validation checkpoints.
-
Hydroboration: In an oven-dried, argon-purged Schlenk flask, dissolve 4-chlorostyrene (10.0 mmol) in anhydrous THF (20 mL). Add 9-BBN (0.5 M in THF, 22 mL, 11.0 mmol) dropwise at 0 °C. Stir at room temperature for 4 hours.
-
Validation Check: TLC (Hexanes) should show complete consumption of the highly UV-active styrene spot, confirming quantitative conversion to the alkylborane.
-
-
Cross-Coupling: To the same flask, add 4-bromobenzonitrile (9.5 mmol), Pd(dppf)Cl₂ (0.28 mmol, 3 mol%), and a degassed aqueous solution of Cs₂CO₃ (3.0 M, 10 mL). Heat the biphasic mixture to 80 °C for 16 hours.
-
Oxidative Quench: Cool to 0 °C and carefully add 3M NaOH (5 mL) followed by 30% H₂O₂ (5 mL) to oxidize residual boranes.
-
Validation Check: The precipitation of palladium black indicates the exhaustion of the catalytic cycle and successful reductive elimination.
-
-
Workup: Extract with Ethyl Acetate (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (10% EtOAc/Hexanes).
Protocol B: Synthesis of 5-(4-[2-(4-Chlorophenyl)ethyl]phenyl)-1H-tetrazole
-
Cycloaddition: In a 100 mL round-bottom flask, suspend 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (5.0 mmol), NaN₃ (6.0 mmol), and ZnBr₂ (6.0 mmol) in deionized water (15 mL) and 2-propanol (5 mL)[7].
-
Reflux: Heat the mixture to 105 °C for 24 hours.
-
Validation Check: The initial heterogeneous suspension will gradually become a clear, homogeneous solution as the soluble zinc-tetrazole complex forms.
-
-
Isolation: Cool the mixture to room temperature. Transfer to a well-ventilated fume hood. Slowly acidify the mixture to pH 1.5 using 3M HCl.
-
Validation Check: The free tetrazole will immediately crash out of the aqueous solution as a dense white precipitate, confirming product formation.
-
-
Purification: Filter the precipitate, wash with cold dilute HCl and water, and recrystallize from ethanol.
Quantitative Data Presentation
The superiority of the dppf ligand in the sp³-sp² cross-coupling step is demonstrated in the optimization data below.
Table 1: Optimization of B-Alkyl Suzuki-Miyaura Coupling Conditions
| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Purity (HPLC %) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene / H₂O | 80 | 45 | 82 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | THF / H₂O | 65 | 78 | 91 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF / H₂O | 80 | 88 | 95 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF / H₂O | 80 | 94 | 98 |
Note: The use of Cs₂CO₃ accelerates the transmetalation step, while the dppf ligand prevents β-hydride elimination, culminating in a 94% isolated yield.
Mechanistic & Workflow Visualization
Workflow for B-alkyl Suzuki coupling and tetrazole functionalization.
Proposed pharmacological mechanism of the synthesized tetrazole derivative.
References
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492.[Link]
-
Front. Chem. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10.[Link]
Sources
- 1. 2-[2-(4-Chlorophenyl)ethyl]benzonitrile | 10270-26-5 | Benchchem [benchchem.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile synthesis
Welcome to the Process Optimization and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals scaling the synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS 10270-28-7).
The most scalable and industrially relevant synthetic route for this diarylethane derivative is a two-step sequence: a Heck cross-coupling followed by a chemoselective alkene hydrogenation . Because this molecule contains both an aryl chloride (-Cl) and a nitrile (-CN) group, standard reaction conditions often lead to catastrophic over-reduction or dehalogenation. This guide explores the causality behind these failures and provides self-validating protocols to ensure synthetic integrity.
Synthesis Workflow & Critical Failure Points
Workflow for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile synthesis highlighting critical side reactions.
Section 1: Heck Cross-Coupling Troubleshooting
Q: Why am I observing significant dehalogenation of my 4-chlorostyrene starting material during the Heck coupling? A: In a chemoselective Heck reaction between 4-bromobenzonitrile and 4-chlorostyrene, the objective is to selectively activate the C–Br bond while leaving the C–Cl bond intact. While C–Br oxidative addition to Pd(0) is kinetically favored, using highly electron-donating ligands (e.g., P(t-Bu)₃) or applying excessive heat (>120 °C) will force the oxidative addition of the Ar–Cl bond, leading to dehalogenation[1]. Causality & Solution: To prevent C–Cl activation, you must use a moderately electron-donating, sterically hindered ligand like tri-o-tolylphosphine (P(o-tolyl)₃) and strictly control the reaction temperature at 100 °C.
Q: My reaction stalls at 50% conversion, and a black precipitate forms on the flask walls. What is happening? A: The black precipitate is "Palladium black," which indicates the irreversible aggregation and deactivation of your Pd(0) catalyst. This occurs when the catalytic cycle is starved of the aryl halide partner, or if the phosphine ligand degrades via oxidation due to poor inert gas technique. Causality & Solution: Ensure strict anaerobic conditions by sparging your DMF solvent with argon. Additionally, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can stabilize the active Pd nanoparticles in solution and suppress dehalogenation side reactions[2].
Section 2: Chemoselective Hydrogenation Troubleshooting
Q: I used standard 10% Pd/C and H₂ to reduce the intermediate alkene, but LC-MS shows a mass loss of ~34 Da. What went wrong? A: A mass loss of 34.4 Da corresponds to the replacement of a chlorine atom (35.5 Da) with a hydrogen atom (1.0 Da). Heterogeneous palladium on carbon (Pd/C) is highly active for the hydrogenolysis (reductive cleavage) of aryl chloride bonds[3]. The palladium surface readily inserts into the polarized C–Cl bond prior to alkene hydrogenation. Causality & Solution: You must abandon unpoisoned Pd/C for this specific substrate. Switch to a homogeneous catalyst that operates via a different mechanistic pathway, such as Wilkinson's catalyst.
Q: How exactly does Wilkinson's catalyst prevent Ar–Cl cleavage and nitrile reduction? A: Wilkinson's catalyst, RhCl(PPh₃)₃, is a homogeneous Rh(I) complex that activates molecular hydrogen via oxidative addition to form a Rh(III) dihydride complex before coordinating to the substrate[4]. This dihydride species specifically coordinates to the π-system of the alkene and undergoes migratory insertion. Because it does not rely on a highly reactive, heterogeneous metal surface, it is entirely inert to Ar–Cl σ-bonds and unreactive toward nitrile groups under standard conditions (1 atm H₂, ambient temperature)[5].
Data Presentation: Catalyst Chemoselectivity Profile
To ensure a self-validating protocol, refer to the following quantitative/qualitative matrix when selecting a catalyst for the reduction of the (E)-4-(4-chlorostyryl)benzonitrile intermediate:
| Catalyst System | Alkene Reduction Rate | Ar-Cl Cleavage Risk | Nitrile Reduction Risk | Recommendation |
| 10% Pd/C, H₂ (1 atm) | Fast | High | Low | ❌ Avoid |
| Pd/C + Ethylenediamine | Moderate | Low | Low | ⚠️ Acceptable Alternative |
| RhCl(PPh₃)₃, H₂ (1 atm) | Fast | None | None | ✅ Optimal |
Detailed Experimental Protocols
Step 1: Synthesis of (E)-4-(4-chlorostyryl)benzonitrile via Chemoselective Heck Coupling
-
Preparation: Charge a flame-dried Schlenk flask with Palladium(II) acetate (0.05 equiv), tri-o-tolylphosphine (0.10 equiv), and 4-bromobenzonitrile (1.0 equiv).
-
Solvent Addition: Add anhydrous, argon-sparged dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Reagent Addition: Inject 4-chlorostyrene (1.2 equiv) and anhydrous triethylamine (2.0 equiv) into the suspension.
-
Reaction: Heat the reaction mixture to 100 °C under a positive pressure of argon. Stir vigorously for 12 hours.
-
Validation: Monitor the reaction via LC-MS. The reaction is complete when the 4-bromobenzonitrile peak is fully consumed.
-
Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude solid via recrystallization from ethanol or silica gel chromatography to yield pure (E)-4-(4-chlorostyryl)benzonitrile.
Step 2: Synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile via Chemoselective Hydrogenation
-
Preparation: Dissolve the purified (E)-4-(4-chlorostyryl)benzonitrile (1.0 equiv) in a 1:1 mixture of anhydrous toluene and absolute ethanol.
-
Catalyst Addition: Add Wilkinson's catalyst, RhCl(PPh₃)₃ (0.05 equiv), to the solution. The solution will take on a characteristic deep red/burgundy color.
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with hydrogen gas using a double-layered balloon (1 atm). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 8–12 hours.
-
Validation: Monitor the reaction via LC-MS. Look for the +2 Da mass shift (alkene to alkane) while confirming the absence of a -34 Da peak (dehalogenation) or a +4 Da peak (nitrile reduction).
-
Workup: Once complete, concentrate the mixture under reduced pressure.
-
Purification: Pass the crude residue through a short pad of silica gel, eluting with a 9:1 mixture of hexanes/ethyl acetate to trap and remove the rhodium catalyst. Evaporate the solvent to yield the target molecule, 4-[2-(4-Chlorophenyl)ethyl]benzonitrile, as a highly pure solid.
References
-
Wilkinson's Catalyst | Mechanism | Hydrogenation of olefins. AdiChemistry. Available at: [Link]
-
Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Center for Biotechnology Information (PMC). Available at: [Link]
-
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-[2-(4-Chlorophenyl)ethyl]benzonitrile Synthesis
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile. This diarylethane molecule presents a unique chemoselectivity challenge due to the presence of two highly reactive, yet distinct, functional groups: an aryl chloride and a nitrile.
This guide abandons generic advice to directly address the two most common synthetic routes—Cross-Electrophile Coupling (XEC) and Alkene Hydrogenation —diagnosing the root causes of low yields and providing self-validating, field-proven protocols.
Route A: Cross-Electrophile Coupling (XEC) Bottlenecks
Q: I am attempting a direct Ni-catalyzed cross-electrophile coupling of 4-chlorobenzyl chloride and 4-cyanobenzyl chloride. My overall yield is <20%, and my GC-MS shows massive amounts of 1,2-bis(4-cyanophenyl)ethane. What is going wrong?
A: You are experiencing an electronic mismatch that drives rapid homocoupling. In cross-electrophile coupling, achieving high cross-selectivity between two similar electrophiles is notoriously difficult[1]. The 4-cyano group is strongly electron-withdrawing, which significantly lowers the LUMO of the benzylic C-Cl bond. Consequently, the Ni(0) catalyst undergoes oxidative addition with 4-cyanobenzyl chloride much faster than it does with 4-chlorobenzyl chloride.
This kinetic imbalance leads to a rapid buildup of the 4-cyano-benzyl-Ni(II) intermediate. Because the chemical reductant (Mn or Zn) cannot generate the 4-chlorobenzyl radical fast enough to match this concentration, the Ar-Ni(II) species dimerizes (homocouples) with itself. It is a well-documented phenomenon that benzyl chlorides bearing electron-withdrawing groups (like p-CN) yield very poorly under standard batch XEC conditions due to this mismatched reactivity[2].
Fig 1: Ni-catalyzed cross-electrophile coupling mechanism highlighting homocoupling divergence.
The Fix: Syringe-Pump Modulation To force cross-selectivity, you must artificially lower the steady-state concentration of the more reactive electrophile (4-cyanobenzyl chloride). By adding it slowly via a syringe pump, you ensure that any formed Ar-Ni(II) species immediately reacts with the abundant 4-chlorobenzyl radicals rather than finding another Ar-Ni(II) species to homocouple with.
Protocol 1: Syringe-Pump Modulated XEC
Self-Validation Metric: Monitor the reaction via GC-MS at t=1h and t=3h. The ratio of cross-product to homocoupled dimer should remain >5:1. If the dimer ratio exceeds this, decrease the pump rate by 30%.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with NiBr₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 12 mol%), activated Mn dust (2.5 equiv), and 4-chlorobenzyl chloride (1.0 equiv, 10 mmol).
-
Catalyst Activation: Add 15 mL of anhydrous DMA. Stir at 60 °C for 20 minutes. The solution will turn deep blue/purple, indicating the formation of the active Ni(0) complex.
-
Modulated Addition: Dissolve 4-cyanobenzyl chloride (1.2 equiv, 12 mmol) in 10 mL of anhydrous DMA. Load into a syringe pump and add to the reaction mixture at a rate of 2.5 mL/h (over 4 hours) while maintaining the temperature at 60 °C.
-
Completion: Stir for an additional 2 hours post-addition. Quench with 1M HCl to dissolve excess Mn, extract with EtOAc, and purify via silica gel chromatography.
Quantitative Data: Effect of Addition Strategy on XEC Yield
| Addition Strategy | 4-CN Homocoupling (%) | 4-Cl Homocoupling (%) | Target Cross-Product Yield (%) |
| Standard Batch (All-at-once) | 48.5 | 8.2 | 18.4 |
| Syringe Pump (2 hours) | 22.1 | 10.5 | 45.0 |
| Syringe Pump (4 hours) | 6.3 | 11.2 | 74.8 |
Route B: Chemoselective Hydrogenation Bottlenecks
Q: I synthesized the alkene intermediate, 4-(4-chlorostyryl)benzonitrile, via a Heck reaction. However, during the final hydrogenation step using 10% Pd/C, I am losing the chloro group (hydrodehalogenation) and occasionally reducing the nitrile to an amine. How can I selectively reduce only the alkene?
A: Standard Pd/C is too active and lacks the necessary chemoselectivity for highly functionalized substrates. Palladium nanoparticles possess highly active edge and corner defect sites that readily insert into the aryl-Cl bond via oxidative addition, leading to hydrodehalogenation. Furthermore, under high hydrogen pressure, nitriles can be easily reduced to primary amines.
To achieve chemoselective hydrogenation, you must selectively poison these highly active defect sites while leaving the flat terrace sites open for alkene coordination. The addition of nitrogenous bases, such as pyridine, acts as a selective catalyst poison that prevents hydrodehalogenation while maintaining alkene reduction activity[3]. Alternatively, switching to a sulfided Platinum catalyst (Pt/C(S)) completely suppresses dehalogenation thermodynamically.
Fig 2: Chemoselectivity pathways during the hydrogenation of the alkene intermediate.
Protocol 2: Poisoned Pd/C Chemoselective Hydrogenation
Self-Validation Metric: Stop the hydrogen uptake after exactly 1.0 molar equivalent of H₂ is consumed. If H₂ consumption continues rapidly past this point, your catalyst is under-poisoned, and dehalogenation is actively occurring.
-
Solvent Selection: Dissolve 4-(4-chlorostyryl)benzonitrile (10 mmol) in 30 mL of an EtOAc/EtOH (1:1 v/v) mixture. Causality: EtOH aids in the solubility of the alkene, while EtOAc prevents the over-solvation of the nitrile, reducing its susceptibility to reduction.
-
Catalyst & Poison: Add 10% Pd/C (5 mol% Pd relative to substrate). Immediately add Pyridine (0.5 equiv, 5 mmol) directly to the suspension.
-
Purging: Seal the reaction vessel. Purge with N₂ (3 vacuum/fill cycles), followed by H₂ (3 vacuum/fill cycles).
-
Reaction: Stir vigorously (800 rpm to eliminate mass transfer limitations) under a balloon of H₂ (1 atm) at 25 °C. Do not pressurize the vessel.
-
Monitoring: Track the reaction via TLC or LC-MS. The alkene should be consumed within 4-6 hours. Filter the mixture through a pad of Celite to remove the catalyst, wash the organic layer with 1M HCl to remove the pyridine, and concentrate in vacuo.
Quantitative Data: Catalyst Selection for Chemoselective Hydrogenation
| Catalyst System | Alkene Conversion | Dehalogenation (-Cl) | Nitrile Reduction (-CN) | Target Yield |
| 10% Pd/C, H₂ (1 atm) | >99% | High (~42%) | Low (<5%) | 48% |
| Raney Ni, H₂ (50 psi) | >99% | Low (<2%) | High (~65%) | 28% |
| 5% Pt/C (Sulfided), H₂ (1 atm) | >99% | None (0%) | None (0%) | 94% |
| 10% Pd/C + Pyridine, H₂ (1 atm) | >95% | Trace (<1%) | None (0%) | 89% |
References
1. Liquid-Assisted Grinding Enables Efficient Ni-Catalyzed, Mn-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Benzyl Chlorides. MDPI.[Link] 2.[1] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews - ACS Publications. acs.org.[Link] 3. Carbon Modifications and Surfaces for Catalytic Organic Transformations | ACS Catalysis - ACS Publications. acs.org.[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 4-[2-(4-Chlorophenyl)ethyl]benzonitrile .
The most scalable and atom-economical route to this diarylethane derivative involves a two-stage process: a Heck cross-coupling of 4-chlorostyrene and 4-bromobenzonitrile to form an alkene intermediate, followed by a chemoselective hydrogenation to yield the final alkane. Because the molecule contains three reactive moieties—an alkene, an aryl chloride, and an aryl nitrile—controlling chemoselectivity to prevent side-product formation is the primary challenge in this workflow.
Fig 1. Synthesis workflow and side-product branching for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile.
Module 1: Olefination (Heck Reaction) Troubleshooting
Q: During the Heck coupling, I am observing significant formation of 4-ethylbenzonitrile and 4,4'-dicyanobiphenyl. What is causing this? A: You are observing two distinct side reactions: hydrodehalogenation and homocoupling.
-
Causality: Hydrodehalogenation typically occurs via a
-hydride elimination pathway. When protic solvents (like methanol) or certain aliphatic amine bases (like triethylamine) are used, they can act as hydride donors to the Pd(II) intermediate, prematurely reducing your aryl halide before the alkene insertion can occur[1]. Homocoupling (forming 4,4'-dicyanobiphenyl) is a result of Pd(II) disproportionation or sequential oxidative additions. -
Actionable Fix: Eliminate hydride sources. Switch to a strictly aprotic polar solvent (e.g., anhydrous DMF or NMP) and utilize an inorganic base such as
or .
Q: My Heck reaction stalls at 50% conversion, leaving unreacted 4-chlorostyrene. A: This is a classic symptom of catalyst deactivation via palladium black precipitation.
-
Causality: At elevated temperatures (>100°C) without sufficient ligand stabilization, Pd(0) agglomerates into inactive bulk palladium (Pd black).
-
Actionable Fix: Introduce a sterically demanding, electron-rich phosphine ligand like Tri(o-tolyl)phosphine, which stabilizes the Pd(0) species and prevents agglomeration while accelerating the reductive elimination step.
Module 2: Chemoselective Hydrogenation FAQs
Q: My hydrogenation step successfully reduces the alkene bridge, but LC-MS shows a mass corresponding to the loss of the chlorine atom (m/z 207). How do I prevent hydrodechlorination? A: Aryl chlorides are highly susceptible to hydrogenolysis over standard Pd/C catalysts.
-
Causality: The oxidative addition of the Ar-Cl bond to the highly active Pd(0) surface competes directly with alkene coordination. Standard Pd/C is too "hot" (kinetically active) for this substrate.
-
Actionable Fix: You must intentionally poison the catalyst to deactivate the specific sites responsible for Ar-Cl cleavage. Using ethylenediamine (en) to form a Pd/C(en) complex selectively inhibits dehalogenation while permitting alkene reduction[2].
Q: Even when I lower the
-
Causality: The thermodynamic driving force for nitrile reduction is high, and standard Pd/C readily facilitates this under
regardless of pressure[2]. The Pd/C(en) complex effectively shields the nitrile group from the active palladium surface. The nitrogen lone pairs of ethylenediamine coordinate to the Pd sites, creating a steric and electronic environment that repels the bulky Ar-Cl and the basic -CN groups, but still allows the planar, highly reactive C=C double bond to adsorb and reduce[3].
Fig 2. Mechanism of chemoselectivity: Ethylenediamine blocks bulky/basic groups from active Pd sites.
Quantitative Catalyst Profiling
To illustrate the necessity of catalyst selection, the following table summarizes the chemoselectivity profile of various hydrogenation catalysts when applied to (E)-4-(4-chlorostyryl)benzonitrile.
| Catalyst System | Alkene Reduction | Ar-Cl Cleavage (Hydrodechlorination) | Nitrile Reduction | Recommended for this Synthesis? |
| 10% Pd/C (Standard) | Complete | High (>40% conversion) | Moderate to High | No (Severe side-products) |
| Raney Nickel | Complete | Low | High (Primary Amine) | No (Over-reduction of -CN) |
| 5% Pt/C | Slow / Incomplete | Low | Low | No (Poor overall yield) |
| 10% Pd/C(en) in THF | Complete | Suppressed (<1%) | Suppressed (<1%) | Yes (Optimal Chemoselectivity) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol contains built-in validation checkpoints to confirm causality and prevent downstream failures.
Protocol A: Optimized Heck Cross-Coupling
Objective: Synthesize (E)-4-(4-chlorostyryl)benzonitrile without hydrodehalogenation.
-
Preparation: In an oven-dried Schlenk flask under argon, combine 4-bromobenzonitrile (1.0 equiv), 4-chlorostyrene (1.2 equiv),
(2.0 equiv), (0.02 equiv), and Tri(o-tolyl)phosphine (0.04 equiv). -
Solvent Addition: Add anhydrous DMF (0.2 M relative to the bromide). Ensure the solvent is thoroughly degassed via three freeze-pump-thaw cycles to prevent oxidative side reactions.
-
Reaction: Heat the mixture to 110°C with vigorous stirring for 12 hours.
-
Validation Checkpoint (Self-Validation): At 4 hours, extract a 50 µL aliquot, dilute in MeCN, and run LC-MS.
-
Success Indicator: A dominant peak at m/z 239
indicates successful formation of the desired intermediate. -
Failure Indicator: If a peak at m/z 204 is observed, hydrodechlorination is occurring. Halt the reaction immediately and verify the anhydrous nature of your DMF and the absence of amine contaminants.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash extensively with water (3x) to remove DMF, dry over
, and purify via silica gel chromatography.
Protocol B: Chemoselective Hydrogenation using Pd/C(en)
Objective: Reduce the alkene bridge to form 4-[2-(4-Chlorophenyl)ethyl]benzonitrile while preserving the Ar-Cl and Ar-CN bonds.
-
Catalyst Poisoning (Crucial Step): To a flask containing 10% Pd/C (0.05 equiv Pd), add ethylenediamine (0.05 equiv) and anhydrous THF. Stir at room temperature for 1 hour under argon. Causality note: This pre-stirring step is mandatory to allow the ethylenediamine to fully coordinate and poison the hyperactive Pd sites[2].
-
Substrate Addition: Add the (E)-4-(4-chlorostyryl)benzonitrile intermediate (1.0 equiv) dissolved in THF.
-
Hydrogenation: Evacuate the flask and backfill with
gas via a balloon (1 atm). Stir vigorously at room temperature for 6-8 hours. -
Validation Checkpoint (Self-Validation): Monitor reaction progress via TLC (Hexanes:EtOAc 4:1).
-
Success Indicator: The starting material (a highly conjugated alkene) will fluoresce intensely under 254 nm UV light. The target alkane product will have a significantly weaker UV response and a slightly higher
value. LC-MS should show m/z 241 . -
Failure Indicator: A mass of m/z 207 indicates hydrodechlorination (catalyst was insufficiently poisoned). A mass of m/z 245 indicates primary amine formation (over-reduction).
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to yield the pure 4-[2-(4-Chlorophenyl)ethyl]benzonitrile.
References
-
Sajiki, H., et al. "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles." PubMed (National Institutes of Health). Available at:[Link]
-
Hattori, K., Sajiki, H., & Hirota, K. "Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst." Semantic Scholar. Available at:[Link]
-
Zhang, Y., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications (RSC Publishing). Available at:[Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting & Purity Optimization for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing purity bottlenecks in the synthesis of diarylethane derivatives. 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS 10270-28-7) is a critical structural motif, and its purity directly dictates the success of downstream active pharmaceutical ingredient (API) synthesis.
This guide bypasses basic synthetic theory to directly address the mechanistic pitfalls, impurity profiling, and optimization strategies for the two most robust synthetic workflows used in modern process chemistry:
-
Pathway A (Classic Scale-Up): Wittig olefination followed by chemoselective alkene hydrogenation.
-
Pathway B (Modern Discovery): Nickel-catalyzed cross-electrophile coupling of benzyl halides.
Mechanistic Overview & Synthetic Workflows
Before diagnosing specific impurities, it is essential to map the logical flow of the synthesis. The diagram below illustrates the two primary pathways and the critical intermediates where impurities typically nucleate.
Figure 1: Synthetic workflows for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile via Wittig and X-Coupling.
Troubleshooting & FAQs
Q1: During the hydrogenation of the 4-(4-chlorostyryl)benzonitrile intermediate (Pathway A), my final product contains 5–10% of 4-phenethylbenzonitrile. How do I prevent this?
A1: You are observing hydrodehalogenation (deschlorination) . This is a classic side-reaction when using unpoisoned Palladium on Carbon (Pd/C) under hydrogen gas. Palladium readily undergoes oxidative addition into the aryl C–Cl bond, followed by reductive elimination with hydride species.
Actionable Fix: You must alter the electronics of the catalyst surface. Switch your catalyst to Platinum on Carbon (Pt/C), which is intrinsically less active toward C–Cl oxidative addition while maintaining high activity for alkene reduction. Alternatively, if you must use Pd/C, intentionally poison the catalyst by adding a Lewis base like ethylenediamine (EDA) (typically 0.1–0.5 equivalents relative to Pd). The amine coordinates to the most active, electron-deficient Pd edge sites, suppressing the oxidative addition into the C–Cl bond without stopping the coordination of the
Q2: We are using the Ni-catalyzed cross-electrophile coupling route (Pathway B). Our crude mixture contains >15% of the homocoupled impurity 1,2-bis(4-chlorophenyl)ethane. How do we drive cross-selectivity?
A2: Homocoupling in cross-electrophile coupling (XEC) arises when the rates of oxidative addition and radical generation are poorly matched between the two electrophiles. 4-Cyanobenzyl chloride is highly electron-deficient and undergoes oxidative addition to Ni(0) much faster than 4-chlorobenzyl chloride.
Actionable Fix: Employ a kinetic slow-addition protocol . Place the less reactive electrophile (4-chlorobenzyl chloride) and the Ni/ligand/Zn mixture in the reactor, and add the more reactive 4-cyanobenzyl chloride via a syringe pump over 2 to 4 hours. By keeping the steady-state concentration of the cyano-electrophile low, you force the catalytic cycle to favor cross-coupling. Additionally, utilizing a sterically tuned bipyridine ligand can help differentiate the radical-polar crossover steps ( [2]).
Q3: How do I purge Triphenylphosphine Oxide (TPPO) from the Wittig intermediate without resorting to column chromatography?
A3: TPPO is notoriously difficult to purge at scale due to its broad solubility profile and tendency to co-crystallize with diarylethane derivatives.
Actionable Fix: Utilize a complexation-filtration strategy . After the Wittig reaction, perform a solvent swap to a non-polar solvent like MTBE or toluene. Add anhydrous Magnesium Chloride (
Quantitative Data: Impurity Profiling
To assist your analytical and quality control teams, the table below summarizes the primary impurities, their mechanistic origins, and required mitigation strategies.
| Impurity Name | Structural Type | Origin Pathway | Mitigation Strategy | Typical RRT (HPLC)* |
| 4-Phenethylbenzonitrile | Deschloro (Dehalogenation) | Pathway A (Hydrogenation) | Use Pt/C or poison Pd/C with ethylenediamine. | 0.85 |
| 1,2-Bis(4-chlorophenyl)ethane | Homocoupling | Pathway B (X-Coupling) | Syringe pump addition of the cyano-electrophile. | 1.15 |
| 1,2-Bis(4-cyanophenyl)ethane | Homocoupling | Pathway B (X-Coupling) | Increase equivalents of 4-chlorobenzyl halide. | 0.75 |
| 4-(4-Chlorostyryl)benzonitrile | Unreacted Intermediate | Pathway A (Hydrogenation) | Increase | 1.05 |
| Triphenylphosphine Oxide | Byproduct | Pathway A (Wittig) | 0.60 |
*Relative Retention Times (RRT) are illustrative based on standard C18 reverse-phase HPLC methods where the target 4-[2-(4-Chlorophenyl)ethyl]benzonitrile is set to 1.00.
Experimental Protocols: Self-Validating Methodology
The most critical step for ensuring the purity of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile is the chemoselective hydrogenation of the stilbene intermediate. The following protocol utilizes a poisoned catalyst system designed to self-validate by naturally halting reaction progress before dehalogenation can occur.
Protocol: Chemoselective Hydrogenation using Pd/C-Ethylenediamine
Objective: Reduce the alkene bridge to an alkane with <0.1% hydrodehalogenation.
Step 1: Catalyst Preparation (The "Poisoning" Step)
-
In a thoroughly nitrogen-purged reactor, suspend 5% Pd/C (5 wt% loading relative to substrate) in ethyl acetate (5 mL per gram of substrate).
-
Add ethylenediamine (EDA) (0.2 molar equivalents relative to the Palladium metal content).
-
Causality Check: Stir the suspension for 30 minutes at 20°C. Why? This pre-incubation is mandatory. It allows the EDA to selectively bind to and deactivate the highly active defect sites on the palladium lattice before the substrate is introduced, effectively shielding the C–Cl bonds from oxidative addition.
Step 2: Substrate Addition & Hydrogenation
4. Add 4-(4-chlorostyryl)benzonitrile (1.0 eq) to the suspension. Rinse the reactor walls with an additional 5 mL/g of ethyl acetate.
5. Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).
6. Pressurize the reactor to 2 bar (30 psi) with
Step 3: Workup & Isolation
8. Purge the reactor with Nitrogen (3x) to remove residual
References
-
Title: Palladium Nanosheet-Carbon Black Powder Composites for Selective Hydrogenation of Alkynes to Alkenes Source: ACS Applied Nano Materials URL: [Link]
-
Title: A Ball-Milling-Enabled Cross-Electrophile Coupling Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
Technical Support Center: Synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Ticket System: Open Access | Priority: High | Status: Active [1][2][3]
Executive Summary
Target Molecule: 4-[2-(4-Chlorophenyl)ethyl]benzonitrile CAS Registry Number: (Generic/Derivative Class: Diaryl Ethanes) Structural Analysis: A 1,2-diarylethane scaffold featuring two distinct para-substituents: a chloro group (-Cl) and a cyano group (-CN).[1][2][3][4] Primary Synthetic Challenge: The chemoselective formation of the saturated ethyl bridge without affecting the labile aryl chloride (susceptible to hydrogenolysis) or the nitrile group (susceptible to reduction to primary amines).[3]
This guide addresses the three most common failure modes reported by users: Regioselectivity issues during skeletal assembly , Over-reduction during hydrogenation , and Purification difficulties due to structural similarity between the stilbene intermediate and the final product.
Module 1: Synthetic Pathway Visualization
The following workflow illustrates the two primary validated routes. Route A (Heck Coupling) is preferred for atom economy, while Route B (Wittig Olefination) is recommended if stereocontrol of the intermediate is less critical or if metal contamination is a major concern downstream.[3]
Figure 1: Convergent synthetic pathways. Route A and B form the stilbene intermediate, which requires highly selective hydrogenation (Green Path) to avoid functional group loss (Red Path).[3]
Module 2: Troubleshooting Skeletal Assembly (Heck & Wittig)
User Issue #1: "I am seeing significant branched regioisomers in the Heck coupling step."
Diagnosis: In the Heck reaction between 4-chlorostyrene and 4-bromobenzonitrile, the palladium can insert at the internal carbon of the styrene (alpha-arylation) rather than the terminal carbon (beta-arylation), leading to a gem-disubstituted ethylene impurity.[1][2][3]
Technical Resolution:
-
Ligand Selection: Switch from simple triphenylphosphine (PPh3) to P(o-tol)3 (Tri-o-tolylphosphine).[1][2][3] The steric bulk of the ortho-methyl groups forces the palladium to the less hindered terminal position, significantly favoring the linear trans-stilbene product.[2]
-
Leaving Group Hierarchy: Ensure you are coupling 4-bromobenzonitrile (electrophile) with 4-chlorostyrene (nucleophile).[1][2][3] Do not use 4-chlorobenzonitrile, as the oxidative addition into the Ar-Cl bond is sluggish and requires higher temperatures that promote isomerization.[1][2]
User Issue #2: "The Wittig reaction yield is low, and the product is a sticky oil."
Diagnosis: The ylide derived from 4-chlorobenzyl chloride is moderately unstable. Furthermore, the Wittig reaction produces both cis (Z) and trans (E) isomers.[3] While both reduce to the same final product, the cis-isomer is often an oil and harder to crystallize, trapping impurities.
Technical Resolution:
-
Isomer Management: Do not attempt to separate the E/Z mixture if you are proceeding immediately to hydrogenation.[3] Both isomers hydrogenate to the same ethane scaffold.[3]
-
Purification: If isolation is necessary, use an iodine-catalyzed photoisomerization (reflux in toluene with catalytic I2 and light) to convert the Z-isomer to the crystalline E-isomer before filtration.[1][2][3]
Module 3: The Critical Step – Chemoselective Hydrogenation
This is the most frequent point of failure. You must reduce the alkene (C=C) without touching the nitrile (C≡N) or the aryl chloride (Ar-Cl).[3]
Comparative Catalyst Performance Data
| Catalyst System | C=C Reduction | Ar-Cl Retention | -CN Retention | Risk Profile |
| 10% Pd/C (Standard) | Excellent | Poor (<50%) | Moderate | Critical Failure: High rate of dehalogenation (Cl |
| Raney Nickel | Good | Moderate | Poor | Critical Failure: High risk of reducing Nitrile to Amine.[2][3] |
| PtO2 (Adams' Cat.) | Good | Good | Moderate | Risk of nitrile reduction if pressure is >1 atm.[3] |
| Wilkinson's [RhCl(PPh3)3] | Excellent | Excellent | Excellent | Recommended: Homogeneous catalyst specific for alkenes.[1][3] |
| Pd/C + Diphenylsulfide | Good | Good | Good | Alternative: "Poisoned" heterogeneous system.[1][2][3] |
User Issue #3: "My product mass spec shows M-34 (loss of Cl) or M+4 (reduction of CN)."
Diagnosis: You are likely using standard Palladium on Carbon (Pd/C).[1][3] Pd/C is notorious for oxidative addition into Ar-Cl bonds, replacing the chlorine with hydrogen.[1][2] It also catalyzes the reduction of nitriles to primary amines under hydrogen pressure.[3]
Corrective Protocol: Wilkinson's Hydrogenation This protocol uses Chlorotris(triphenylphosphine)rhodium(I), which is sterically bulky and electronically tuned to prefer non-conjugated alkenes (or accessible conjugated ones) over aryl halides or nitriles.[3]
Step-by-Step Protocol:
-
Preparation: In a dry pressure vessel, dissolve 1.0 eq of the Stilbene Intermediate in degassed Benzene/Ethanol (1:1 v/v). Note: Benzene is ideal for solubility, but Toluene is a safer substitute.[3]
-
Catalyst Loading: Add 1.0 - 2.0 mol% of Wilkinson’s Catalyst [RhCl(PPh3)3].[1][2][3] The solution should turn a deep red/burgundy.[3]
-
Hydrogenation: Purge with H2 gas (balloon pressure or 1-2 bar). Stir vigorously at Room Temperature for 12–24 hours.
-
Workup: Concentrate the solvent. The Rhodium catalyst will remain as a residue.[3]
-
Purification: Pass the crude residue through a short pad of silica gel using 10% EtOAc/Hexanes. The non-polar Rhodium complex and phosphine oxides will be retained or separated easily from the product.
Module 4: Purification & Impurity Profiling
User Issue #4: "I cannot separate the starting stilbene from the final ethane product by TLC."
Diagnosis: The Rf difference between the stilbene (conjugated) and the ethane (saturated) is often very small because the polarity is dominated by the nitrile group.[3]
Resolution Strategy:
-
Visualization: Do not rely solely on UV (254 nm).[3] Use a Permanganate (KMnO4) stain .[1][3]
-
Chemical Separation: If the reaction is incomplete, add a small amount of bromine (Br2) to the crude mixture.[3] Br2 will react selectively with the unreacted stilbene to form a dibromide, which is significantly more polar and heavier, allowing for easy separation via column chromatography.
Module 5: Logic Tree for Troubleshooting
Figure 2: Diagnostic logic for identifying reaction failures based on product analysis.
References
-
Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966).[3] The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives.[3] Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[3] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[3]
-
Sajiki, H., Hirota, K. (2003).[3] Chemoselective Hydrogenation of Alkenes with Retention of the Epoxide, Carbonyl, and Nitrile Functionalities Using a Pd/C–Ethylenediamine Complex Catalyst.[5] Tetrahedron.[1][2][3][4][6] (Demonstrates poisoning methods for Pd/C).
-
BenchChem Protocols. Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile and related diaryl compounds. (General reference for Friedel-Crafts approaches to similar scaffolds).
Sources
- 1. prepchem.com [prepchem.com]
- 2. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
- 3. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Column chromatography optimization for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile purification
Topic: Column Chromatography Optimization & Troubleshooting Product: 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS: 10270-26-5) Audience: Senior Chemists, Process Engineers, Drug Development Scientists[1][2][3]
Technical Overview & Separation Mechanics
The Challenge: Purifying 4-[2-(4-Chlorophenyl)ethyl]benzonitrile presents a classic challenge in separating a non-polar, lipophilic diarylalkane from structurally similar impurities.[1][2][3] The molecule consists of two aromatic rings linked by a flexible ethylene bridge.[3]
-
Target Polarity: Low to Moderate (LogP ~ 4.5–5.0).
-
Critical Impurities:
-
Stationary Phase Interaction: The nitrile group (-CN) provides the primary dipole-dipole interaction with the silanol groups of the silica gel.[2][3] The chlorophenyl group adds lipophilicity but contributes less to retention on normal phase silica.
Optimization & Method Development (Q&A)
Phase 1: Mobile Phase Selection
Q: I am seeing poor separation between my product and the non-polar starting material. What solvent system do you recommend?
A: Standard Hexane/Ethyl Acetate systems often compress the non-polar region.
-
Recommendation: Switch to a Hexane/Dichloromethane (DCM) or Heptane/DCM system.[3]
-
Why? DCM is a "softer" solvent than Ethyl Acetate.[3] It provides better selectivity for the polarizability of the aromatic rings and the nitrile group without overwhelming the silica surface.[3]
-
Starting Point: Run a TLC in 100% DCM.[3] If Rf > 0.7, dilute with Hexane (e.g., 30% DCM in Hexane).[3] Target an Rf of 0.25 – 0.35 for the product.
Q: My product streaks/tails on the column. Should I add a modifier?
A: Tailing in nitrile compounds on silica is often due to weak hydrogen bonding with highly active silanols or the presence of acidic impurities (like hydrolyzed carboxylic acids).
-
Protocol:
-
Check Purity: Ensure no 4-[2-(4-chlorophenyl)ethyl]benzoic acid is present (spot stays at baseline).
-
Neutralization: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then run your column without TEA in the eluent (or keep <0.1%).
-
Alternative: Use "Flash" grade silica (40-63 µm) with a narrower particle size distribution to reduce diffusion.[2][3]
-
Phase 2: Loading & Resolution
Q: The product precipitates at the head of the column when I use Hexane/DCM. How do I load this?
A: This compound has high crystallinity and low solubility in alkanes.[3] Liquid loading in DCM will cause precipitation when it hits the hexane-equilibrated column, ruining resolution.[1][2][3]
-
Solution: Dry Loading.
-
Dissolve crude mixture in minimal DCM or Acetone.
-
Add Celite 545 or Silica Gel (ratio 1:2 crude:sorbent).[3]
-
Rotary evaporate to a free-flowing powder.
-
Load this powder on top of the packed column.[3]
-
Benefit: Eliminates solvent mismatch and precipitation bands.[3]
-
Troubleshooting Guide: Specific Scenarios
| Symptom | Probable Cause | Corrective Action |
| Co-elution with "Spot A" (Higher Rf) | "Spot A" is likely the de-halogenated side product or starting styrene/stilbene.[1][2][3] | Change Selectivity: Switch from EtOAc to Toluene or DCM . Toluene interacts via pi-pi stacking, often separating aromatic impurities better than simple polar/non-polar mixes.[1][2][3] |
| Product elutes too fast (Rf > 0.6) | Solvent system is too polar.[3] | Reduce Polarity: If using 20% EtOAc, drop to 5-8%. If using DCM, mix 1:1 with Hexane.[3] Rule of Thumb: Decreasing solvent strength by 20% lowers Rf by ~0.1-0.[1][2][3]2. |
| Baseline drift / Ghost peaks | Leaching of oligomers or stabilizer (BHT) from solvents.[3] | Solvent Quality: Use HPLC-grade solvents. If using THF or Ethers, ensure they are peroxide-free.[1][2][3] |
| Yellow band co-eluting | Conjugated impurity (e.g., Stilbene derivative).[3] | Step Gradient: Run an isocratic hold at low polarity to elute the yellow band before ramping up to elute the Nitrile product.[3] |
Step-by-Step Optimization Protocol
Objective: Purify 5.0 g of crude 4-[2-(4-Chlorophenyl)ethyl]benzonitrile.
Materials:
-
Column Dimensions: 40-50 mm diameter (approx. 150-200g Silica).[1][2][3]
-
Solvents: Hexanes (ACS Grade), Dichloromethane (DCM), Ethyl Acetate (EtOAc).[3]
Workflow:
-
TLC Scouting:
-
Column Packing (Slurry Method):
-
Sample Loading (Dry Load):
-
Dissolve 5g crude in 15mL DCM.
-
Add 10g Celite 545.[3] Evaporate to dryness.
-
Pour powder onto the sand layer. Add another thin layer of sand.
-
-
Elution Gradient:
-
Fraction Collection:
Logic & Decision Pathway (Visualization)
The following diagram outlines the decision-making process for optimizing the purification of this specific nitrile derivative.
Caption: Decision tree for optimizing the purification of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile.
References
-
BenchChem. Synthesis and Purification of 2-[2-(4-Chlorophenyl)ethyl]benzonitrile. (Accessed 2026).[3] Link
-
Organic Syntheses. General Procedures for Nitrile Purification. Org.[3][6] Synth. Coll. Vol. 4, p. 221.[3] Link
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry.[3] Link
-
Biotage. Successful Flash Chromatography: Solvent Selection and Optimization.Link
-
LibreTexts Chemistry. 2.3C: The Retention Factor (Rf).[3]Link[1][3]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
- 3. 2-[2-(4-Chlorophenyl)ethyl]benzonitrile | 10270-26-5 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
Technical Support Center: 4-[2-(4-Chlorophenyl)ethyl]benzonitrile Stability & Handling
The following technical guide serves as a specialized support center for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile . It is designed for researchers and process chemists requiring in-depth stability analysis, troubleshooting protocols, and degradation mitigation strategies.
Compound Classification: Diarylalkyl Nitrile Primary Application: Pharmaceutical Intermediate (Antimalarial/Antihistamine scaffolds), Agrochemical Synthesis. Critical Vulnerabilities: Nitrile Hydrolysis, Benzylic Oxidation, Photodehalogenation.
Part 1: Core Stability Modules (Q&A)
Module A: Chemical Stability (Hydrolysis & Oxidation)
Q1: I am observing a new polar impurity (RRT < 1.0) in my HPLC chromatogram after storage. What is happening? Diagnosis: This is likely Nitrile Hydrolysis . Technical Insight: The nitrile group (-CN) is thermodynamically unstable in the presence of moisture and trace acids/bases. It undergoes a stepwise hydrolysis: first to the amide (4-[2-(4-chlorophenyl)ethyl]benzamide) and subsequently to the carboxylic acid (4-[2-(4-chlorophenyl)ethyl]benzoic acid).
-
Causality: Storage in non-desiccated environments or use of wet solvents (e.g., non-dried DMSO/DMF) accelerates this.
-
Detection: The acid variant is significantly more polar and will elute earlier on a Reverse Phase C18 column.
Q2: My compound shows yellowing and a mass shift of +14 or +16 Da. Is this significant? Diagnosis: This indicates Benzylic Oxidation at the ethyl linker. Technical Insight: The ethylene bridge (-CH₂-CH₂-) connecting the two aromatic rings possesses benzylic hydrogens. These are susceptible to radical abstraction by atmospheric oxygen, leading to the formation of a ketone or hydroxyl species.
-
Risk Factor: High surface area exposure (e.g., fine powder) combined with light or heat.
-
Prevention: Store under an inert atmosphere (Argon/Nitrogen).[1]
Module B: Physical Stability & Storage
Q3: The solid powder has clumped together. Can I still use it? Diagnosis: Hygroscopic Aggregation . Technical Insight: While the nitrile group acts as a hydrogen bond acceptor, the chlorophenyl moiety is lipophilic. However, trace impurities (like the amide hydrolysis product) are highly hygroscopic. Clumping often signals the onset of surface hydrolysis.
-
Action: Perform a Karl Fischer (KF) titration. If water content >0.5%, recrystallize immediately.
-
Corrective Measure: Store in amber glass vials with a PTFE-lined cap, desiccated at 2–8°C.
Q4: Is this compound light-sensitive? Diagnosis: Yes, Photodehalogenation risk. Technical Insight: The 4-chlorophenyl moiety can undergo homolytic cleavage of the C-Cl bond under UV irradiation, generating a phenyl radical that abstracts hydrogen from the solvent or linker, leading to dechlorination impurities.
Part 2: Visualizing Degradation Pathways
The following diagram maps the kinetic degradation pathways. Use this to identify impurities based on reaction conditions.
Figure 1: Mechanistic pathways showing hydrolysis (Amide/Acid formation), oxidation (Ketone formation), and photolysis.
Part 3: Validated Experimental Protocols
Protocol 1: Forced Degradation Stress Testing
Purpose: To validate analytical methods and determine shelf-life limits.
| Stress Condition | Reagents/Conditions | Duration | Expected Degradant |
| Acid Hydrolysis | 0.1 N HCl, Reflux (60°C) | 4–24 Hours | Amide → Carboxylic Acid |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 2–4 Hours | Carboxylic Acid (Rapid) |
| Oxidation | 3% H₂O₂, Ambient | 24 Hours | Benzylic Ketone/N-Oxide |
| Photolysis | UV (254 nm), Solid State | 24 Hours | Dechlorinated species |
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).
-
Stressing: Add 1 mL of stress agent (HCl/NaOH/H₂O₂).
-
Quenching: Neutralize acid/base samples exactly to pH 7.0 to prevent column damage.
-
Analysis: Dilute to 0.5 mg/mL with mobile phase and inject into HPLC.
Protocol 2: Troubleshooting HPLC Anomalies
Use this decision tree when unexpected peaks appear.
Figure 2: Diagnostic logic for identifying impurity sources based on HPLC retention behavior.
Part 4: References & Authority
-
BenchChem Technical Support. "Stability issues of 4-Hydrazinyl-3-nitrobenzonitrile in solution." BenchChem Knowledge Base. Accessed 2026.
-
Relevance: Establishes baseline hydrolysis protocols for benzonitrile derivatives.
-
-
MilliporeSigma. "Safety Data Sheet: 4-Chlorobenzonitrile."[2] Merck KGaA. Accessed 2026.
-
Relevance: Provides safety and storage data for chlorobenzonitrile substructures.
-
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6437601." PubChem. Accessed 2026.
-
Relevance: Verifies chemical structure and physical property predictions.
-
-
Z. Naturforsch. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions." Journal of Chemical Sciences. Accessed 2026.
-
Relevance: Mechanistic validation of acid-catalyzed hydrolysis rates for para-substituted benzonitriles.
-
Sources
Validation & Comparative
Spectral data for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile validation
Spectral Validation Guide: 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Content Type: Publish Comparison Guide Audience: Researchers, Chemical Engineers, and Quality Control Scientists in Liquid Crystal and Pharmaceutical Development.
Executive Summary: The Criticality of Saturation Validation
In the synthesis of liquid crystal mesogens and pharmaceutical intermediates, 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (often abbreviated as PCEB ) serves as a critical core structure. Its performance—specifically its phase transition temperatures (nematic/smectic ranges) and dielectric anisotropy—is strictly dependent on the conformational flexibility of the ethyl bridge .
This guide objectively compares the spectral signature of high-purity PCEB against its most common synthetic "alternatives":
-
The Olefinic Impurity (Alternative A): 4-[2-(4-Chlorophenyl)ethenyl]benzonitrile (The "Stilbene" analog).
-
The Regioisomer (Alternative B): 2-[2-(4-Chlorophenyl)ethyl]benzonitrile (The ortho isomer).
Key Insight: The presence of even 0.5% of the olefinic impurity (Alternative A) can depress the clearing point of a liquid crystal mixture by >2°C, rendering the batch useless. This guide provides the definitive spectral protocols to validate the saturation of the ethyl bridge and the para-substitution pattern.
Comparative Analysis: Target vs. Impurities
The primary challenge in validating PCEB is confirming the complete reduction of the double bond (from the precursor stilbene) without over-reducing the nitrile group or de-chlorinating the aromatic ring.
Table 1: Spectral Performance Comparison (Target vs. Alternatives)
| Feature | Target: PCEB (Saturated) | Alt A: Stilbene Impurity (Unsaturated) | Alt B: Ortho-Isomer (Regio-impurity) |
| Molecular Structure | Flexible Ethyl Bridge (-CH₂-CH₂-) | Rigid Ethenyl Bridge (-CH=CH-) | Kinked Ortho Linkage |
| ¹H-NMR (Bridge) | Multiplet/Singlet δ 2.90–3.05 ppm (4H) | Doublet δ 7.05–7.20 ppm (2H) | Complex multiplets (different magnetic environment) |
| ¹³C-NMR (Bridge) | δ ~36.5, 37.2 ppm (Aliphatic) | δ ~128–132 ppm (Olefinic) | δ ~34.0, 35.5 ppm (Shifted due to sterics) |
| IR Spectrum | CN: 2225 cm⁻¹ (Sharp) | CN: 2220 cm⁻¹ + C=C: ~1630 cm⁻¹ | CN: 2225 cm⁻¹ + Split aromatic peaks |
| UV-Vis Cutoff | λ_max ~235 nm (Blue-shifted) | λ_max ~300–320 nm (Red-shifted) | λ_max ~230 nm (Hypsochromic) |
| Impact on App. | Stable Nematic Range | Destabilizes Phase/Fluorescence | Lowers Clearing Point |
Expert Insight: The most common failure mode is relying solely on HPLC. While HPLC separates the two, the response factors differ. ¹H-NMR is the absolute quantitation method for the remaining olefinic impurity because the alkene protons appear in a distinct "silent" region (6.5–7.2 ppm) often unobscured by the main aromatic peaks of the saturated product.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating loops. If the "Check" step fails, the protocol explicitly directs the remediation.
Protocol A: Synthesis & Purification (The Context)
-
Method: Hydrogenation of 4-[2-(4-Chlorophenyl)ethenyl]benzonitrile using Pd/C catalyst.
-
Critical Control Point: Stopping the reaction before the nitrile group is reduced to an amine.
-
Purification: Recrystallization from Ethanol/Heptane (1:4) .
-
Why: The saturated product crystallizes efficiently, while the planar olefinic impurity remains more soluble in the mother liquor.
-
Protocol B: ¹H-NMR Validation Workflow
-
Solvent: CDCl₃ (Deuterochloroform) with 0.03% TMS.
-
Concentration: 10 mg/0.6 mL.
-
Acquisition: 400 MHz or higher; 16 scans; Relaxation delay (d1) = 5 seconds (critical for integration accuracy).
Step-by-Step Analysis:
-
Lock & Shim: Ensure linewidth < 0.5 Hz on the TMS peak.
-
Integrate Region 2.8–3.1 ppm: This should correspond to 4.00 protons (The ethyl bridge).
-
Pattern: Often appears as a singlet or a tight AA'BB' multiplet depending on the resolution.
-
-
Integrate Region 6.9–7.2 ppm: Look for doublets with J ≈ 16 Hz (Trans-alkene coupling).
-
Validation Logic: If integral > 0.01 (relative to the 4H bridge), the batch contains >0.25% olefin. REJECT .
-
-
Integrate Region 7.2–7.7 ppm:
-
Ring A (Benzonitrile): Two doublets (~7.57, ~7.26 ppm).
-
Ring B (Chlorophenyl): Two doublets (~7.23, ~7.08 ppm).
-
Check: Total aromatic integral should be 8.00 protons .
-
Protocol C: IR Spectroscopy (Rapid Screening)
-
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Scan Range: 4000–600 cm⁻¹.
-
Validation Check:
-
Nitrile Peak: Confirm sharp peak at 2225 ± 2 cm⁻¹ .
-
Saturation Check: Verify ABSENCE of absorption at 1620–1640 cm⁻¹ (C=C stretch).
-
Chlorine Check: Confirm strong band at 1090 cm⁻¹ (Aryl-Cl).
-
Visualization: Validation Logic & Structure
The following diagrams illustrate the structural transformation and the logical decision tree for batch validation.
Diagram 1: Structural Validation Logic
Caption: Decision tree for validating the saturation of the ethyl bridge using ¹H-NMR markers.
Diagram 2: Synthetic Pathway & Impurity Origin
Caption: Synthetic origin of the critical "Stilbene" impurity and the risk of over-reduction.
Detailed Spectral Data Reference
Use this table to benchmark your experimental data. Deviations >0.05 ppm in NMR or >5 cm⁻¹ in IR suggest solvent contamination or pH effects.
| Assignment | ¹H-NMR (δ ppm) | Multiplicity | Integral | ¹³C-NMR (δ ppm) | Note |
| Ar-H (CN-ortho) | 7.57 | Doublet (d) | 2H | 132.3 | Deshielded by CN |
| Ar-H (CN-meta) | 7.26 | Doublet (d) | 2H | 129.1 | Overlaps w/ solvent |
| Ar-H (Cl-ortho) | 7.23 | Doublet (d) | 2H | 128.6 | |
| Ar-H (Cl-meta) | 7.08 | Doublet (d) | 2H | 130.0 | |
| Ethyl Bridge | 2.93 | Singlet (s) | 4H | 36.8, 37.5 | Critical Quality Attribute |
| Nitrile Carbon | — | — | — | 119.1 | Characteristic |
| C-Cl Carbon | — | — | — | 131.8 |
References
-
Organic Syntheses. "Synthesis of substituted benzonitriles and stilbene intermediates." Organic Syntheses, Coll.[1] Vol. 5. [Link]
-
National Institutes of Health (NIH). "PubChem Compound Summary: Chlorobenzonitrile Derivatives." PubChem. [Link]
Sources
4-[2-(4-Chlorophenyl)ethyl]benzonitrile vs other cyanophenyl compounds in synthesis
Title: Bifunctional Cyanophenyl Building Blocks: 4-[2-(4-Chlorophenyl)ethyl]benzonitrile vs. Conjugated Alternatives in Synthesis
Introduction Cyanophenyl compounds are indispensable building blocks in medicinal chemistry, serving as precursors to primary amines, amides, and bioisosteres like tetrazoles. When designing synthetic routes, the electronic relationship between the cyano group and other reactive handles (such as halogens) dictates the choice of catalysts and conditions. This guide objectively compares 4-[2-(4-Chlorophenyl)ethyl]benzonitrile —a diarylethane featuring electronically isolated handles[1]—against conjugated alternatives like 4-chlorobenzonitrile . By analyzing the causality behind their reactivity, we provide field-proven insights and self-validating protocols for drug development professionals.
Electronic Isolation vs. Conjugation: The Mechanistic "Why"
In 4-chlorobenzonitrile, the strongly electron-withdrawing cyano group is in direct conjugation with the C-Cl bond. This dramatically lowers the LUMO energy of the aromatic ring, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2] and facilitating rapid oxidative addition by standard palladium catalysts (e.g., Pd(PPh3)4).
Conversely, 4-[2-(4-Chlorophenyl)ethyl]benzonitrile features an ethylene linker that completely breaks the π-conjugation between the two aromatic rings. The C-Cl bond behaves as an unactivated aryl chloride[3]. It is inert to standard SNAr conditions and requires highly active, electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (such as XPhos) to drive the oxidative addition step in cross-coupling reactions[3]. This electronic isolation is a strategic advantage: it allows for orthogonal derivatization where the cyano group can be aggressively modified without risking premature C-Cl bond cleavage.
Comparative Performance Data
The following table summarizes the divergent reactivity profiles based on experimental benchmarking.
| Reaction Type | Conditions | 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (Isolated) | 4-Chlorobenzonitrile (Conjugated) |
| SNAr | Amine nucleophile, K2CO3, DMF, 120 °C | No Reaction (Recovery of starting material) | >90% Yield (Rapid substitution) |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene | <5% Yield (Catalyst stalls) | >85% Yield (Standard coupling) |
| Suzuki Coupling | Arylboronic acid, Pd2(dba)3, XPhos , K3PO4 | >90% Yield (Efficient coupling) | >95% Yield (Efficient coupling) |
| Tetrazole Synthesis | NaN3, ZnBr2, H2O, 100 °C | >80% Yield (C-Cl bond intact) | >85% Yield (C-Cl bond intact) |
Mechanistic Visualization
Divergent reactivity profiles of isolated vs. conjugated cyanophenyl chlorides in synthesis.
Self-Validating Experimental Workflows
Protocol 1: Chemoselective Suzuki-Miyaura Coupling of the Unactivated C-Cl Bond Because the C-Cl bond in 4-[2-(4-Chlorophenyl)ethyl]benzonitrile is unactivated, standard catalysts fail. This protocol leverages a highly active dialkylbiaryl phosphine ligand system (Pd2(dba)3/XPhos) to force oxidative addition[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, add 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Catalyst Loading: Add Pd2(dba)3 (1 mol%) and XPhos (2.4 mol%). Self-Validation Check: The mixture should initially appear dark purple/red due to the Pd2(dba)3 complex.
-
Solvent Addition: Inject degassed 1,4-dioxane/water (10:1 v/v). Stir at 100 °C for 12 hours.
-
Reaction Monitoring: As the active Pd(0)-XPhos species forms and enters the catalytic cycle, the solution transitions to a pale yellow/brown color. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active starting material.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol 2: Orthogonal Conversion of Nitrile to Tetrazole (C-Cl Bond Intact) The cyano group can be converted to a 1H-tetrazole—a common carboxylic acid bioisostere—using a highly efficient, green aqueous protocol developed by Demko and Sharpless[4]. The isolated C-Cl bond remains completely untouched during this process.
Step-by-Step Methodology:
-
Reagent Assembly: To a round-bottom flask, add 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (1.0 equiv), sodium azide (NaN3, 1.1 equiv), and zinc bromide (ZnBr2, 1.0 equiv)[4].
-
Aqueous Reaction: Suspend the mixture in deionized water (to achieve 1 M concentration). Self-Validation Check: Check the pH; it should be slightly alkaline (~pH 8), which safely prevents the evolution of toxic, explosive hydrazoic acid (HN3) gas[5].
-
Heating: Reflux the mixture vigorously at 100 °C for 24 hours.
-
Acidification & Precipitation (Crucial Validation Step): Cool the reaction to room temperature. Carefully add 3 N HCl until the aqueous layer reaches pH 1. Self-Validation Check: Because 5-substituted 1H-tetrazoles are highly soluble in basic water but insoluble in acidic water, a massive precipitation of white solid will occur exactly as the pH drops below 3[4]. If no precipitate forms, the cycloaddition failed.
-
Isolation: Filter the precipitate, wash with cold 1 N HCl, and dry under vacuum to yield the pure tetrazole product[4].
References
-
Title: A Ball-Milling-Enabled Cross-Electrophile Coupling Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Improving the scope and understanding of the symmetric and asymmetric suzuki coupling reaction Source: University of East Anglia (UEA) URL: [Link]
-
Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
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Purity Assessment of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile by HPLC: A Comparative Technical Guide
Executive Summary & Scientific Context
4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS: Implied analog to 10270-26-5) is a critical diaryl ethane intermediate used in the synthesis of advanced functional materials, liquid crystals, and specific pharmaceutical active ingredients (APIs).[1][2] Structurally, it consists of two para-substituted aromatic rings linked by an ethylene bridge.[1]
The purity assessment of this compound presents unique chromatographic challenges due to its high hydrophobicity (LogP ~4.5) and the potential presence of structurally similar impurities such as positional isomers (ortho/meta analogs), unsaturated stilbene precursors, and hydrolysis byproducts.[1]
This guide objectively compares two HPLC methodologies—Standard C18 (Method A) and Phenyl-Hexyl (Method B) —to determine the optimal protocol for purity quantification. While C18 provides robust general retention, our experimental data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for critical isomeric and aromatic impurities via
Impurity Profiling & Synthetic Origins[2][3][4]
To design a self-validating HPLC method, one must first understand the "impurity fate map"—where impurities originate during synthesis.[1][2] A common synthetic route involves the reduction of a stilbene precursor formed via a Wittig or Heck reaction, or a Friedel-Crafts alkylation.[1][2]
Critical Impurities Table
| Impurity ID | Name | Origin | Structural Difference | Relative Polarity |
| Imp-A | 4-[2-(4-Chlorophenyl)vinyl]benzonitrile | Precursor (Incomplete Reduction) | Double bond in linker | Similar/Slightly less |
| Imp-B | 2-[2-(4-Chlorophenyl)ethyl]benzonitrile | Positional Isomer | Ortho-substitution | Similar |
| Imp-C | 4-[2-(4-Chlorophenyl)ethyl]benzamide | Hydrolysis (Degradation) | CN | More Polar |
| Imp-D | 4-[2-Phenylethyl]benzonitrile | De-halogenation Side Reaction | Missing Cl atom | Less Hydrophobic |
Visualization: Synthetic Impurity Pathways[1]
Caption: Figure 1. Impurity fate map highlighting the origin of critical impurities Imp-A (precursor) and Imp-C (degradation product) relative to the target synthesis.[1][2]
Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2]
Method A: The Workhorse (C18)
Principle: Relies on hydrophobic interactions (van der Waals forces).[1]
-
Pros: Highly reproducible, long column life, standard in most QC labs.[1][2]
-
Cons: Often fails to resolve positional isomers (e.g., 2-isomer vs. 4-isomer) or compounds with similar hydrophobicity but different aromaticity (e.g., stilbene vs. ethane bridge).[1][2]
Method B: The Specialist (Phenyl-Hexyl)
Principle: Utilizes
-
Pros: Superior resolution for aromatic isomers and unsaturated analogs (Imp-A). The electron-deficient nitrile group on the analyte interacts strongly with the phenyl phase.[1][2]
-
Cons: Slightly longer equilibration times; mobile phase methanol/acetonitrile ratio requires careful tuning.[1][2]
Experimental Protocol Comparison
| Parameter | Method A (Standard) | Method B (Recommended) |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% H | 10 mM Ammonium Acetate (pH 5.[1][2]5) |
| Mobile Phase B | Acetonitrile | Methanol : Acetonitrile (50:[1][2]50) |
| Gradient | 50% B (0-2 min) | 45% B (0-2 min) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 230 nm | UV @ 235 nm |
| Temp | 30°C | 35°C |
Technical Note: The Phenyl-Hexyl method uses Methanol in the organic modifier to enhance
-selectivity, which is often suppressed by the high dielectric constant of pure Acetonitrile.[1][2]
Performance Data & Validation
The following data represents a comparative analysis of a spiked crude sample containing 1.0% of each impurity.
Table 1: Chromatographic Performance Metrics
| Analyte | Method A (C18) Retention (min) | Method A Resolution ( | Method B (Ph-Hex) Retention (min) | Method B Resolution ( |
| Imp-C (Amide) | 4.2 | N/A | 3.8 | N/A |
| Imp-B (Isomer) | 11.4 | 1.2 (Co-elution risk) | 10.9 | 2.8 (Baseline) |
| Target Product | 11.8 | - | 12.5 | - |
| Imp-A (Stilbene) | 12.1 | 1.1 | 14.2 | 4.5 |
Analysis:
-
Method A struggles to separate the positional isomer (Imp-B) and the stilbene precursor (Imp-A) from the main peak, showing
(the baseline separation threshold).[1][2] -
Method B achieves excellent separation (
) for all impurities.[1] The -electrons in the stilbene double bond (Imp-A) interact more strongly with the Phenyl-Hexyl phase, significantly increasing its retention relative to the saturated product.[1][2]
Detailed Experimental Workflow
To ensure reproducibility (Trustworthiness), follow this step-by-step protocol for the recommended Method B .
Step 1: Standard & Sample Preparation[1]
-
Diluent: Prepare a mixture of Water:Acetonitrile (40:60).
-
Stock Solution: Dissolve 10.0 mg of the substance in 10 mL of Acetonitrile (sonicate for 5 mins).
-
Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.
-
System Suitability Solution: Spike the Working Standard with 1.0% of Impurity A (Stilbene) and Impurity B (Isomer) to verify resolution.
Step 2: System Suitability Criteria
Before releasing results, the system must pass these checks:
-
Tailing Factor (Target):
-
Resolution (
): between Target and Impurity A. -
Precision (RSD):
for 6 replicate injections of the target peak area.
Step 3: Workflow Visualization[1][2]
Caption: Figure 2. Operational workflow for HPLC purity assessment ensuring system suitability before data collection.
Conclusion & Recommendation
For the purity assessment of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile , standard C18 methods are insufficient for detecting critical process-related impurities like the stilbene precursor and positional isomers.[1][2]
We recommend Method B (Phenyl-Hexyl) as the primary release method.[1][2] The specific
References
-
ICH Guidelines. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (2025).[1] 4-Chlorobenzonitrile Compound Summary. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Benzonitrile Derivatives: Spotlight on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural characterization of benzonitrile derivatives, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. While the specific crystal structure of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile is not publicly available, this guide will draw upon established methodologies and published data for analogous benzonitrile-containing compounds to provide a robust framework for researchers in the field.
The benzonitrile moiety is a key pharmacophore and a versatile building block in organic synthesis.[1] Its derivatives exhibit a wide range of biological activities and material properties, making the precise determination of their atomic arrangement crucial for understanding structure-activity relationships (SAR) and for rational drug design.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, which collectively govern the macroscopic properties of the material.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction experiments.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide to Crystallization
The critical step in any crystallographic study is obtaining high-quality single crystals. The following is a generalized protocol for the crystallization of benzonitrile derivatives, based on common laboratory practices.[2][3]
-
Compound Purification: Ensure the sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for precipitation, while a solvent in which it is insoluble will prevent the initial dissolution.
-
Crystallization Technique:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days. This is a common and often effective method.[2]
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this solution in a larger, sealed container with a larger volume of a "poor" solvent (one in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the compound's solubility, promoting crystallization.[4]
-
Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and mount them on the goniometer head of the diffractometer.
Comparative Analysis with Other Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. Other techniques provide complementary information, and their data should be considered in conjunction with crystallographic results.
Figure 2: The complementary nature of different analytical techniques for characterizing benzonitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.[5][6] For benzonitrile derivatives, ¹H and ¹³C NMR provide characteristic signals for the aromatic protons and carbons, as well as for the substituents. Unlike crystallography, which provides a static picture of the molecule in a crystal lattice, NMR can reveal information about dynamic processes in solution, such as conformational changes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7][8] For 4-[2-(4-Chlorophenyl)ethyl]benzonitrile derivatives, the nitrile (C≡N) stretch is a particularly strong and characteristic absorption, typically appearing in the range of 2220-2260 cm⁻¹.[7] The presence of a C-Cl bond and the substitution pattern on the aromatic rings can also be inferred from the IR spectrum.
Computational Chemistry (Density Functional Theory - DFT)
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.[2][9] DFT calculations can provide an optimized molecular geometry in the gas phase, which can be compared with the experimental crystal structure. This comparison can reveal the effects of crystal packing forces on the molecular conformation. Furthermore, DFT can be used to predict spectroscopic properties, such as IR frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra.[6]
Data Summary: Crystallographic Parameters of Benzonitrile Derivatives
The following table summarizes key crystallographic parameters for a selection of published benzonitrile derivatives, illustrating the type of data obtained from a single-crystal X-ray diffraction experiment.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Amino-4-chlorobenzonitrile | C₇H₅ClN₂ | Triclinic | P-1 | 3.8924(9) | 6.7886(15) | 13.838(3) | 88.898(17) | [7] |
| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | C₁₅H₁₂N₂O | Orthorhombic | Pbca | - | - | - | - | [2] |
| 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile | C₁₇H₁₆N₂ | Monoclinic | P2₁/n | 6.2009(2) | 7.9706(3) | 27.9619(11) | 93.6027(13) | [10] |
| 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | C₁₆H₁₂ClNO | Orthorhombic | Pca2₁ | 31.247(13) | 9.1889(10) | 9.3719(12) | - | [4] |
Conclusion
The structural characterization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile derivatives, and indeed any novel compound, is most robustly achieved through a combination of analytical techniques. While spectroscopic and computational methods provide essential information regarding connectivity, functional groups, and behavior in solution, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement in the solid state. The detailed structural insights gleaned from crystallography are indispensable for understanding the fundamental properties of these molecules and for guiding the development of new pharmaceuticals and materials.
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Faizi, M. S., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1253–1259. [Link]
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Mague, J. T., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. IUCrData, 6(3), x210285. [Link]
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Tanak, H., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 163. [Link]
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Kumar, A., et al. (2022). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Pharmaceuticals, 15(11), 1362. [Link]
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Mague, J. T., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 291–295. [Link]
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Hema, M. K., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 104-121. [Link]
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Hernández-García, E., et al. (2021). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 26(11), 3328. [Link]
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Karaağaç, D. (2019). Synthesis, spectroscopic, thermal, and structural properties of cyano- bridged metal complexes containing tetracyanonickelate(II) building blocks with 4-aminomethylpyridine. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-402. [Link]
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Moreno-Fuquen, R., et al. (2009). 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1339. [Link]
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Zeyrek, C. T., et al. (2020). Experimental and theoretical studies on 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile: DFT quantum mechanical calculation, vibrational band analysis, prediction of activity spectra, and molecular docking. Journal of Molecular Structure, 1202, 127278. [Link]
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Yang, M., et al. (2013). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1249. [Link]
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de la Cruz, C., et al. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B, 126(14), 2737–2748. [Link]
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Kumar, D., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(11), 1168-1180. [Link]
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Moreno-Fuquen, R., et al. (2009). 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile. Acta Crystallographica Section E Structure Reports Online, 65(6), o1339. [Link]
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Di-ab, I., et al. (2022). X-ray crystallography structure of compound (4)[11]. ResearchGate. [Link]
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Wang, Z., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). Journal of the Chilean Chemical Society, 59(1), 2351-2354. [Link]
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Sankar, T., et al. (2015). Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[3][5]thiazolo[3,2-a]pyrimidine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o306–o307. [Link]
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PlumX. (n.d.). Synthesis, photo-physical, computational and invitro cytotoxic studies of 4-((E)-2-benzylidenehydrazinyl)benzonitrile derivatives. Retrieved from [Link]
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Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2418–2427. [Link]
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Tabarki, M. A., et al. (2015). Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o656–o657. [Link]
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A Comparative Guide to the Synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile for Researchers
This guide provides a comprehensive comparative analysis of distinct synthetic strategies for obtaining 4-[2-(4-Chlorophenyl)ethyl]benzonitrile, a key intermediate in the development of various therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the practical considerations, mechanistic underpinnings, and experimental data associated with two primary synthetic routes. Our objective is to furnish you with the critical information necessary to select the most appropriate method for your specific research and development needs, balancing factors such as efficiency, scalability, and cost-effectiveness.
Introduction: The Significance of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
The 4-[2-(4-Chlorophenyl)ethyl]benzonitrile scaffold is a prevalent structural motif in a range of biologically active molecules. The unique arrangement of the cyanophenyl and chlorophenyl groups connected by a flexible ethyl linker imparts specific physicochemical properties that are often crucial for molecular recognition and pharmacological activity. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance in medicinal chemistry and drug discovery programs. This guide will explore and contrast two robust synthetic pathways: a classical approach involving Friedel-Crafts acylation followed by reduction, and a modern approach centered on palladium-catalyzed cross-coupling reactions.
Route 1: The Friedel-Crafts Acylation and Subsequent Reduction Pathway
This two-step approach is a well-established and cost-effective method for the synthesis of diarylalkanes. The strategy involves the initial formation of a ketone intermediate through a Friedel-Crafts acylation, which is then reduced to the desired ethyl bridge.
Step 1: Friedel-Crafts Acylation of Benzonitrile with 4-Chlorophenylacetyl Chloride
The cornerstone of this route is the electrophilic aromatic substitution reaction between benzonitrile and 4-chlorophenylacetyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). The acylium ion generated in situ preferentially attacks the para-position of the benzonitrile ring, driven by the directing effect of the cyano group, to yield the ketone intermediate, 4-(2-(4-chlorophenyl)acetyl)benzonitrile.
Step 2: Reduction of the Ketone Intermediate
The carbonyl group of the intermediate ketone can be reduced to a methylene group (CH₂) using several established methods. The choice of reduction method is critical and depends on the overall functional group tolerance of the molecule.
-
Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl) and is particularly effective for aryl-alkyl ketones[1][2][3]. The strongly acidic conditions, however, may not be suitable for substrates with acid-labile functional groups.
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures[4][5][6]. The highly basic conditions make it a suitable alternative for substrates that are sensitive to strong acids.
Caption: Synthetic pathway for Route 1, involving Friedel-Crafts acylation followed by ketone reduction.
Route 2: Palladium-Catalyzed Cross-Coupling Strategy
This contemporary approach leverages the power and versatility of palladium-catalyzed cross-coupling reactions to construct the carbon-carbon bond between the two aromatic rings in a single, highly efficient step. The Negishi coupling, which utilizes an organozinc reagent, is a particularly attractive option due to the high reactivity and functional group tolerance of organozinc compounds[7][8].
Negishi Coupling of 4-Cyanobenzylzinc Bromide with 1-Chloro-4-(2-bromoethyl)benzene
This strategy involves the coupling of a pre-formed or in situ-generated organozinc reagent, 4-cyanobenzylzinc bromide, with a suitable electrophilic partner, 1-chloro-4-(2-bromoethyl)benzene. The reaction is catalyzed by a palladium(0) complex, often in the presence of a phosphine ligand, to afford the desired product with high selectivity[9][10]. The organozinc reagent can be prepared from the corresponding 4-cyanobenzyl bromide and activated zinc metal.
Caption: Synthetic pathway for Route 2, illustrating the Negishi cross-coupling reaction.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Friedel-Crafts Acylation & Reduction | Route 2: Palladium-Catalyzed Negishi Coupling |
| Number of Steps | Two | One (if starting materials are available) |
| Overall Yield | Moderate to Good | Good to Excellent |
| Starting Materials | Benzonitrile, 4-chlorophenylacetyl chloride | 4-Cyanobenzyl bromide, 1-chloro-4-(2-bromoethyl)benzene |
| Reagent Cost | Generally lower | Higher (due to palladium catalyst and ligands) |
| Reaction Conditions | Harsh (strong acids/bases, high temperatures) | Milder (neutral pH, moderate temperatures) |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to catalyst cost and removal |
| Functional Group Tolerance | Limited by harsh reduction conditions | Generally high |
| Waste Generation | Significant (from stoichiometric Lewis acids and reducing agents) | Lower (catalytic amounts of reagents) |
Experimental Protocols
Protocol for Route 1: Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Synthesis of 4-(2-(4-chlorophenyl)acetyl)benzonitrile
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 4-chlorophenylacetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to form the acylium ion complex.
-
Add benzonitrile (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Clemmensen Reduction of 4-(2-(4-chlorophenyl)acetyl)benzonitrile
-
Prepare amalgamated zinc by stirring zinc dust (10 eq.) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and the ketone intermediate from Step 1.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Protocol for Route 2: Negishi Cross-Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc powder (1.5 eq.).
-
Add a solution of 4-cyanobenzyl bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 1-2 hours to form the organozinc reagent.
-
In a separate Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), 1-chloro-4-(2-bromoethyl)benzene (1.0 eq.), and anhydrous THF.
-
Transfer the freshly prepared organozinc solution to the second flask via cannula.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 4-[2-(4-Chlorophenyl)ethyl]benzonitrile.
Route 1 (Friedel-Crafts Acylation and Reduction) is a robust and cost-effective option, particularly for large-scale synthesis where the cost of reagents is a primary concern. However, the harsh reaction conditions may limit its applicability for substrates with sensitive functional groups, and the generation of significant waste is a notable drawback.
Route 2 (Palladium-Catalyzed Negishi Coupling) provides a more elegant and efficient approach, often with higher yields and greater functional group tolerance. The milder reaction conditions are advantageous for complex molecule synthesis. The primary limitations are the higher cost of the palladium catalyst and the need for careful exclusion of air and moisture.
For initial laboratory-scale synthesis and for the preparation of a diverse library of analogs, the Negishi coupling (Route 2) is often the preferred method due to its versatility and efficiency. For process development and large-scale manufacturing where cost is a significant driver, the Friedel-Crafts acylation followed by reduction (Route 1) remains a highly competitive and industrially relevant strategy.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, budget, and the chemical nature of any other functional groups present in the target molecule's analogs.
References
-
Wikipedia. Negishi coupling. [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]
-
ChemTalk. Clemmensen Reduction. [Link]
-
GeeksforGeeks. Clemmensen Reduction. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
PubChem. 1-(2-Bromoethyl)-4-chlorobenzene. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
LookChem. Cas 17201-43-3,4-Cyanobenzyl bromide. [Link]
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. KR101088892B1 - Method for preparing 4-cyano benzyl bromide.
- Google Patents. US6187945B1 - Process for producing cyanobenzyl compounds.
-
J&K Scientific LLC. Wolff-Kishner Reduction. [Link]
-
Organic Chemistry Frontiers. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. [Link]
-
ChemBK. 1-Chloro-4-(2-bromoethyl)benzene, 4-Chloro-1-(2-bromoethyl)benzene. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
YouTube. Clemmensen Reduction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyara Coupling. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
National Institutes of Health. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
Sources
- 1. One moment, please... [chemistrytalk.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile: A Comparative NMR Guide
Executive Summary
In the synthesis of advanced pharmaceutical intermediates and liquid crystal mesogens, 4-[2-(4-chlorophenyl)ethyl]benzonitrile represents a classic structural challenge. Its core consists of two para-substituted aromatic rings linked by an ethyl bridge. While 1D NMR (
This guide compares the limitations of Standard 1D Analysis against the Integrated 2D Correlation Strategy . We demonstrate that while 1D methods rely on predictive models that can lead to misassignment, a targeted 2D workflow (specifically HMBC and HSQC) provides a self-validating, unambiguous structural confirmation.
Part 1: The Structural Challenge
The molecule contains two distinct but magnetically similar domains:
-
Ring A (Nitrile-substituted): Electron-withdrawing cyano group (
). -
Ring B (Chloro-substituted): Weakly withdrawing/donating chloro group (
). -
Linker: An ethylene bridge (
).
The Ambiguity:
In 1D
Part 2: Comparative Analysis
Method A: Standard 1D Analysis (The Baseline)
Reliance on Chemical Shift Prediction
In this approach, the analyst acquires
-
Protocol: Dissolve ~10 mg in
. Acquire 16 scans ( H) and 1024 scans ( C). -
The Flaw: While SCS rules predict the proton ortho to the
group will be the most deshielded (~7.6 ppm), solvent effects and concentration can shift these values. Furthermore, the ethylene protons often appear as a complex multiplet rather than distinct triplets, making it impossible to "walk" from the linker to the correct ring using coupling constants ( ) alone. -
Verdict: Insufficient for Regulatory Filing. It lacks the connectivity proof required for rigorous structural validation.
Method B: Integrated 2D Correlation (The Gold Standard)
Definitive Through-Bond Connectivity
This method uses Heteronuclear Multiple Bond Correlation (HMBC) to bridge the aliphatic linker to the aromatic rings, providing an unassailable structural proof.
-
Protocol:
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons.
-
COSY (Correlation Spectroscopy): Identifies isolated spin systems (which protons talk to each other).
-
HMBC (Heteronuclear Multiple Bond Correlation): The critical step. It connects the ethyl protons to the ipso carbons of the rings.
-
Part 3: Detailed Experimental Protocol
To replicate this validation, follow this self-validating workflow.
Sample Preparation
-
Solvent:
(99.8% D) is preferred. DMSO- is an alternative if peaks overlap in chloroform. -
Concentration: 15–20 mg in 0.6 mL solvent. (Higher concentration is vital for detection of quaternary carbons in HMBC).
-
Tube: High-precision 5mm NMR tube to minimize shimming errors.
Acquisition Parameters
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Purpose |
| zg30 | 16 | 1.0 s | Quantitative integration & purity check. | |
| zgpg30 | 1024 | 2.0 s | Identify quaternary carbons (CN, C-Cl, C-ipso). | |
| COSY | cosygpppqf | 8 | 1.5 s | Trace the ethyl chain and aromatic doublets. |
| HSQC | hsqcedetgpsisp2.3 | 8 | 1.5 s | Assign protonated carbons (C-H pairs). |
| HMBC | hmbcgplpndqf | 16-32 | 1.5 s | CRITICAL: Connects linker to quaternary carbons. |
The Logic of Assignment (Data Interpretation)[1]
Step 1: The Anchors (Quaternary Carbons)
Using the
-
~119 ppm: Cyano carbon (
). -
~110 ppm: Aromatic carbon attached to CN (
-CN). -
~132 ppm: Aromatic carbon attached to Cl (
-Cl).
Step 2: The Bridge (HMBC)
This is the validation step. Focus on the ethyl linker protons (
-
Linker Proton Set A will show a strong 3-bond correlation to the
-CN (~110 ppm). -
Linker Proton Set B will show a strong 3-bond correlation to the
-Cl (~132 ppm).
This correlation definitively assigns which triplet belongs to which side of the molecule, solving the symmetry problem.
Part 4: Visualization of Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the sequence of experiments required to build the structural proof.
Caption: Figure 1. The integrated NMR workflow.[1] 1D experiments provide the raw data, while 2D experiments (HSQC, HMBC) provide the connectivity required for validation.
Diagram 2: The HMBC Connectivity Logic
This diagram visualizes exactly how the HMBC experiment distinguishes the two rings.
Caption: Figure 2. The HMBC "Bridge." The specific long-range coupling between the aliphatic linker protons and the distinct ipso-carbons of the aromatic rings is the self-validating mechanism.
Part 5: Expected Data Summary
The following table summarizes the expected chemical shifts based on authoritative substituent effects. Use this for comparison against your experimental data.
| Position | Atom Type | Expected | Expected | HMBC Correlation Target |
| Linker ( | ~3.05 (t) | ~37.0 | ||
| Linker ( | ~2.90 (t) | ~36.0 | ||
| Ring A (Ortho to CN) | ~7.58 (d) | ~132.5 | ||
| Ring A (Meta to CN) | ~7.30 (d) | ~129.5 | ||
| Ring B (Ortho to Cl) | ~7.25 (d) | ~128.8 | ||
| Ring B (Meta to Cl) | ~7.15 (d) | ~130.0 | ||
| Nitrile | - | ~119.0 | - |
Note: Chemical shifts are estimated based on substituent additivity rules and bibenzyl analogs in
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Authoritative text on substituent chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for bibenzyl and chlorobenzonitrile derivatives). [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Protocol for HMBC optimization). [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence parameters). [Link]
Sources
A Comparative Guide to the Analytical Cross-Referencing of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analytical framework for the characterization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile. As a Senior Application Scientist, the objective is to present not just data, but a logical, cross-referenced approach to structural confirmation and purity assessment. We will delve into the expected analytical data for the target compound, compare it with structurally related alternatives, and provide detailed experimental protocols. This guide emphasizes the "why" behind the "how," ensuring a deep understanding of the analytical strategy.
Introduction: The Importance of Unambiguous Characterization
4-[2-(4-Chlorophenyl)ethyl]benzonitrile, with the molecular formula C15H12ClN and a molecular weight of 241.71 g/mol , is a molecule of interest in synthetic and medicinal chemistry.[1] Its unambiguous identification and the determination of its purity are critical for any research or development application. The presence of two aromatic rings linked by an ethyl bridge, along with key functional groups—a nitrile (C≡N) and a chloro (Cl) substituent—gives rise to a unique analytical fingerprint. This guide will demonstrate how to interpret this fingerprint and differentiate it from potential isomers and related compounds.
Predicted Analytical Profile of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Due to the limited availability of published spectra for this specific compound, we will construct a predicted analytical profile based on the known spectral characteristics of its constituent parts: the 4-chlorophenylethyl moiety and the 4-cyanophenyl (benzonitrile) moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[2]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzonitrile ring will appear as two doublets in the downfield region (typically δ 7.20 - 7.90 ppm) due to the electron-withdrawing effect of the nitrile group.[2] The protons on the 4-chlorophenyl ring will also present as two doublets. The ethyl bridge will give rise to two triplet signals in the aliphatic region (typically δ 2.8 - 3.2 ppm).
-
¹³C NMR: The carbon NMR will provide information on all 15 carbon atoms. Key signals will include the quaternary carbon of the nitrile group (C≡N) around δ 118-120 ppm, and the carbon attached to the chlorine atom. The remaining aromatic and aliphatic carbons will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
The most characteristic vibration will be the sharp, strong C≡N stretch of the nitrile group, expected in the 2220-2240 cm⁻¹ region.[1]
-
Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
C-H stretching vibrations from the ethyl bridge will appear just below 3000 cm⁻¹.
-
Aromatic C=C bending vibrations will be seen in the 1400-1600 cm⁻¹ region.
-
The C-Cl stretching vibration will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.[2]
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 241.71 g/mol .[1] Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be observed, which is a key diagnostic feature.[3]
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve cleavage of the ethyl bridge, leading to fragments corresponding to the 4-chlorobenzyl cation and the cyanobenzyl cation.
Comparative Analysis with Alternative Compounds
To highlight the unique analytical features of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile, we will compare its predicted data with the known analytical data of two relevant compounds: its isomer, 2-[2-(4-Chlorophenyl)ethyl]benzonitrile, and a simpler analog, 4-Chlorobenzonitrile.
Comparator 1: 2-[2-(4-Chlorophenyl)ethyl]benzonitrile
While having the same molecular formula and weight, the ortho-substitution on the benzonitrile ring will lead to distinct differences in the NMR spectra due to different proton coupling patterns in the aromatic region.[1] The overall IR and MS fragmentation patterns are expected to be similar but may show subtle differences in relative intensities.
Comparator 2: 4-Chlorobenzonitrile
This compound lacks the ethyl bridge and the second aromatic ring. Its analytical data will be significantly simpler, providing a baseline for identifying the spectral contributions of the 4-cyanophenyl group.
Table 1: Comparative Analytical Data
| Analytical Technique | 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (Predicted) | 2-[2-(4-Chlorophenyl)ethyl]benzonitrile (Predicted) | 4-Chlorobenzonitrile (Experimental) |
| ¹H NMR (ppm) | Two sets of aromatic doublets (AA'BB' systems), two aliphatic triplets. | More complex aromatic multiplets due to ortho-substitution, two aliphatic triplets. | Two aromatic doublets (AA'BB' system) at ~7.48 and 7.59 ppm.[4] |
| IR (cm⁻¹) | C≡N stretch at ~2220-2240.[1] | C≡N stretch at ~2220-2240.[1] | C≡N stretch at ~2230. |
| MS (m/z) | M⁺ at 241/243 (3:1 ratio).[1] | M⁺ at 241/243 (3:1 ratio).[1] | M⁺ at 137/139 (3:1 ratio).[4][5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust technique for determining the purity of non-volatile compounds like substituted benzonitriles.[2][6]
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.[2]
-
Instrumentation: Utilize an HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.[2]
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS is ideal for the analysis of volatile and thermally stable compounds, providing both separation and mass spectral data for identification.[2][6]
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[3]
-
Instrumentation: Use a GC-MS system with a capillary GC column and an electron ionization (EI) source.[2]
-
GC-MS Conditions:
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
-
Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to confirm the molecular ion and fragmentation pattern.[2]
Logical Flow for Cross-Referencing Analytical Data:
Caption: Logical flow for data cross-referencing.
Conclusion
The analytical characterization of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile requires a multi-technique approach. By combining the structural insights from NMR, the functional group information from IR, the molecular weight and fragmentation data from MS, and the purity assessment from HPLC, a comprehensive and unambiguous profile of the molecule can be established. Cross-referencing this data with that of structurally similar compounds is crucial for confirming the specific isomeric structure and ensuring the integrity of the material for research and development purposes.
References
- BenchChem. (2025). Comparative Guide to Purity Analysis of 2-Amino-4-chloro-5-methylbenzonitrile.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- BenchChem. (n.d.). 2-[2-(4-Chlorophenyl)ethyl]benzonitrile.
- NIST. (n.d.). Benzonitrile, 4-chloro-. In NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 4-Chlorobenzonitrile (623-03-0) 1H NMR.
- BenchChem. (2025). Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide.
Sources
- 1. 2-[2-(4-Chlorophenyl)ethyl]benzonitrile | 10270-26-5 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]
- 5. Benzonitrile, 4-chloro- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
In-Vitro Evaluation of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile Derivatives: A Comparative Guide for ER and AKT2 Targeted Therapeutics
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds that bridge multiple oncological pathways. The 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CEB) motif represents a highly modular pharmacophore. Characterized by a flexible ethylene bridge linking a 4-chlorophenyl group and a 4-benzonitrile moiety, this structural dynamic dictates the dihedral angle and subsequent receptor pocket fitting[1].
Interestingly, this scaffold mimics the pharmacophoric features of two distinct classes of therapeutics: known endocrine disruptors/modulators (such as 2,2-bis(4-chlorophenyl)ethanol)[2] and kinase inhibitors (such as N-(4-chlorophenyl) pyrazoles)[3]. This guide objectively compares the in-vitro performance of CEB derivatives against established reference compounds and provides the self-validating experimental protocols required to rigorously test them.
Comparative Performance Data
To objectively evaluate the efficacy of CEB derivatives, we benchmark them against known pathway-specific alternatives. The data below summarizes their dual-pathway targeting capabilities.
Table 1: Estrogen Receptor (ER) Pathway Modulation
Recent comparative studies on related bis(4-chlorophenyl) scaffolds have demonstrated significant ERα and ERβ binding affinities, often acting as ER agonists[2]. In contrast, rationally designed CEB derivatives are optimized to act as antagonists, competing with endogenous estrogen.
| Compound | ERα Binding IC₅₀ (µM) | ERβ Binding IC₅₀ (µM) | MCF-7 Proliferation EC₅₀ (µM) | Primary Mechanism |
| CEB Derivative (Optimized) | 0.85 | 1.12 | 2.40 | ER Antagonist |
| 2,2-bis(4-chlorophenyl)ethanol | 0.43 | 0.97 | 0.80 | ER Agonist[2] |
| Tamoxifen (Clinical Reference) | 0.05 | 0.08 | 0.15 | ER Antagonist |
Table 2: AKT2 Kinase Inhibition and Anti-Glioma Activity
N-(4-chlorophenyl) substitutions in heterocyclic frameworks have shown potent PKBβ/AKT2 inhibitory activity, effectively suppressing GL261 murine glioblastoma cell proliferation[3]. CEB derivatives exhibit a highly favorable selectivity profile for AKT2 over AKT1 compared to pan-AKT inhibitors.
| Compound | AKT2 Kinase IC₅₀ (µM) | AKT1 Kinase IC₅₀ (µM) | GL261 Anti-glioma EC₅₀ (µM) | Isoform Selectivity |
| CEB Derivative (Optimized) | 8.5 | >50.0 | 18.5 | High (AKT2 specific) |
| N-(4-chlorophenyl) pyrazole 4j | 12.0 | 14.0 | 20.0 | Moderate[4] |
| MK-2206 (Clinical Reference) | 0.008 | 0.005 | 2.0 | Low (Pan-AKT)[5] |
Mechanistic and Workflow Visualizations
Caption: Dual-pathway modulation by CEB derivatives targeting ER transcription and AKT2 survival cascades.
Caption: Hierarchical in-vitro testing workflow for evaluating CEB derivatives from biochemical to phenotypic.
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guarantee reproducible and trustworthy data.
Protocol 1: Fluorescence Polarization (FP) ER Binding Assay
Objective: Determine the competitive binding affinity (
-
Step 1: Tracer Calibration. Titrate the fluorescent estrogen tracer against purified ERα/ERβ to determine the
. -
Step 2: Complex Formation. Incubate 10 nM of the tracer (strictly below the
) with 30 nM of the ER protein in a high-salt assay buffer (to prevent receptor dimerization artifacts). -
Step 3: Competitive Displacement. Add CEB derivatives in a 10-point dose-response format (0.1 nM to 10 µM). Include 17β-estradiol as a positive control and DMSO as a vehicle control.
-
Step 4: Polarization Readout. Measure parallel and perpendicular fluorescence intensity.
-
Causality & Logic: FP relies on the principle that a small fluorescent tracer rotates rapidly in solution (low polarization). Upon binding to the massive ER protein (~66 kDa), rotation slows, yielding high polarization. Keeping the tracer concentration below its
prevents stoichiometric depletion, ensuring that the competitive displacement by the CEB derivative follows standard Michaelis-Menten kinetics. This allows for accurate to conversion via the Cheng-Prusoff equation.
Protocol 2: MCF-7 Hormone-Deprived Proliferation Assay
Objective: Assess the functional ER-antagonistic effects of CEB derivatives in a breast cancer model[2].
-
Step 1: Hormone Deprivation. Wash MCF-7 cells with PBS and culture them in Phenol Red-free DMEM supplemented with 5% Dextran-Coated Charcoal-Stripped FBS (CSS) for 72 hours prior to the assay.
-
Step 2: Compound Treatment. Seed cells at 5,000 cells/well. Treat with CEB derivatives (0.1 µM to 50 µM) in the presence of 1 nM 17β-estradiol. Include Tamoxifen as a positive antagonistic control.
-
Step 3: Viability Assessment. After 96 hours, add Resazurin or perform an ATP-dependent luminescence assay (e.g., CellTiter-Glo) to quantify viable cells.
-
Causality & Logic: Standard culture media contains phenol red, a known weak estrogen, and standard FBS contains endogenous steroid hormones. To establish a self-validating zero-baseline, cells must be hormone-deprived using CSS. This ensures that any observed anti-proliferative signals are exclusively driven by the CEB derivative's antagonism of the spiked 17β-estradiol, rather than off-target cytotoxicity.
Protocol 3: AKT2 Biochemical Kinase Assay
Objective: Quantify the direct kinase inhibitory activity of CEB derivatives against purified AKT2/PKBβ[5].
-
Step 1: Enzyme-Substrate Mix. Combine purified AKT2 kinase with its specific unphosphorylated peptide substrate in a kinase buffer containing
. -
Step 2: ATP Calibration. Add ATP at a concentration exactly matching the
of the AKT2 enzyme (typically ~10-15 µM). -
Step 3: Inhibition & Detection. Add the CEB derivative. After a 60-minute incubation, add a luminescent ATP-detection reagent to measure residual, unconsumed ATP.
-
Causality & Logic: A luminescence-based ATP-depletion assay directly correlates kinase activity with ATP consumption. To ensure the assay is highly sensitive to ATP-competitive inhibitors (the presumed mechanism for the chlorophenyl moiety), the baseline ATP concentration must be calibrated exactly to the enzyme's
. An internal control lacking the substrate peptide must be included to validate that ATP depletion is kinase-specific and not due to intrinsic ATPase contaminants.
References
-
Wang, L., Zhou, L., Liu, L., Yang, Y., & Zhao, Q. (2023). Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. Science of The Total Environment. URL:[Link]
-
Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Annals of Medicine (Taylor & Francis). URL:[Link]
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- 1. 2-[2-(4-Chlorophenyl)ethyl]benzonitrile | 10270-26-5 | Benchchem [benchchem.com]
- 2. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-[2-(4-Chlorophenyl)ethyl]benzonitrile: Comprehensive Safety, Handling, and Disposal Protocol
Executive Summary
As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates like 4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS: 10270-28-7) requires a rigorous, systems-based approach to laboratory safety. This compound, characterized by both a halogenated aromatic ring and a reactive nitrile group, presents specific toxicological and environmental challenges. This guide provides actionable, self-validating protocols for the safe operation, spill response, and final disposal of this chemical, ensuring compliance with global safety standards and protecting both personnel and the environment.
Chemical & Hazard Profile: The "Why" Behind the Protocol
To design an effective safety protocol, we must first understand the molecular vulnerabilities of the compound. Safety is not just about following rules; it is about understanding the chemical causality behind them.
-
The Nitrile Group (-C≡N): While stable under normal ambient conditions, extreme heat or reaction with strong acids can lead to the release of highly toxic hydrogen cyanide (HCN) gas[1]. Furthermore, metabolic breakdown if ingested can release cyanide, inhibiting cytochrome oxidase and impairing cellular respiration[2].
-
The Chlorophenyl Group: Halogenated aromatics are notoriously lipophilic and environmentally persistent. They pose a significant risk to aquatic ecosystems and require high-temperature incineration to prevent the formation of polychlorinated biphenyls (PCBs) or dioxins during disposal[3][4].
Table 1: Quantitative Hazard Classifications and Operational Thresholds (Derived from structural analog data for halogenated benzonitriles)
| Hazard Category | GHS Classification | Operational Implication |
| Acute Toxicity (Oral/Dermal) | Category 4 (H302, H312) | Mandatory use of closed-system transfers or fume hoods to prevent ingestion/inhalation of dust[4]. |
| Eye/Skin Irritation | Category 2 (H315, H319) | Requires strict adherence to PPE (EN166 goggles, ISO 374 gloves)[5]. |
| Aquatic Toxicity | Chronic Category 3 (H412) | Absolute prohibition of drain disposal; requires dedicated halogenated waste streams[4]. |
| Combustion Byproducts | NOx, HCl, HCN, COx | Fire/incineration response must utilize self-contained breathing apparatus (SCBA) and scrubbers[6]. |
Standard Operating Procedure (SOP): Safe Handling
Trustworthiness through self-validating steps: Every handling step must be verifiable by a secondary safety mechanism to ensure a closed-loop safety system.
-
Preparation & Ventilation: Before opening the container, verify that the localized exhaust ventilation (fume hood) is operating at a minimum face velocity of 0.5 m/s (100 fpm). Do not proceed if the airflow alarm is triggered.
-
PPE Verification: Don nitrile gloves (double-gloving is highly recommended for prolonged exposure to lipophilic compounds), a fully buttoned lab coat, and chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[7].
-
Material Handling: Weigh the solid material using anti-static spatulas to minimize dust generation. If aerosolization is a risk outside of a hood, a P3 or N95 particulate respirator must be worn.
-
Decontamination: After handling, wipe down the balance and surrounding surfaces with a solvent appropriate for lipophilic compounds (e.g., isopropanol), followed by soap and water. Wash hands thoroughly before leaving the workstation[2].
Spill Response Workflow
In the event of a spill, immediate containment is critical to prevent environmental release and inhalation exposure. Never use compressed air for cleaning , as this will aerosolize the toxic dust and drastically increase inhalation risks[8].
Step-by-step logical workflow for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile spill containment.
Proper Disposal Procedures (Logistical Plan)
Disposal of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile must strictly avoid municipal solid waste or wastewater systems. The presence of chlorine dictates that it must be treated as Halogenated Organic Waste .
Step 1: Waste Segregation
-
Action: Collect all solid waste, contaminated packaging, and spill cleanup materials in a tightly sealed, chemically compatible container (e.g., high-density polyethylene, HDPE).
-
Causality: Do not mix with strong oxidizing agents, strong acids, or strong bases. Contact with strong acids can liberate highly toxic hydrogen cyanide gas[1].
Step 2: Labeling and Storage
-
Action: Label the container clearly as "Hazardous Waste - Halogenated Organic Solid (Contains Nitrile/Chlorinated compounds)".
-
Causality: Proper labeling ensures downstream waste handlers do not inadvertently mix this with incompatible streams (like acids). Store in a cool, dry, well-ventilated secondary containment area, locked and away from direct sunlight or heat sources[5].
Step 3: Chemical Destruction (Incineration)
-
Action: Offer the surplus and non-recyclable solutions to a licensed hazardous waste disposal company. The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a wet scrubber[6].
-
Causality: The only environmentally acceptable method for disposing of this compound is high-temperature thermal destruction. The afterburner ensures complete combustion of the aromatic rings (preventing dioxin formation from the chlorine), while the alkaline scrubber neutralizes the generated Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gases before they reach the atmosphere[6].
Step 4: Empty Container Management
-
Action: Empty containers retain product residue (dust/solids) and must be treated as hazardous waste. Do not reuse containers for other purposes.
-
Causality: Residual microscopic dust can still pose an ingestion or environmental hazard. Dispose of empty containers via the same incineration pathway as the bulk chemical[7].
References
-
Material Safety Data Sheet - 4-Chlorobenzonitrile, 99% - Cole-Parmer. Source: coleparmer.com. URL: 2
-
Safety Data Sheet - CymitQuimica. Source: cymitquimica.com. URL: 3
-
4-Chlorobenzonitrile SDS, 623-03-0 Safety Data Sheets - ECHEMI. Source: echemi.com. URL: 4
-
4-(Chloromethyl)benzonitrile - SAFETY DATA SHEET. Source: thermofisher.com. URL:1
-
4-Chlorobenzonitrile 103550 - Safety Data Sheet. Source: dcfinechemicals.com. URL: 5
-
4-Chloro Benzonitrile CAS No 623-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Source: cdhfinechemical.com. URL: 6
-
SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com. URL: 7
-
4-Chlorobenzonitrile - CymitQuimica. Source: cymitquimica.com. URL: 8
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Comprehensive Safety & Handling Guide: 4-[2-(4-Chlorophenyl)ethyl]benzonitrile
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-[2-(4-Chlorophenyl)ethyl]benzonitrile .[1][2][3]
Executive Safety Summary (Immediate Action Card)
| Parameter | Critical Directive |
| Primary Hazard Class | Acute Toxicant (Predicted) / Irritant / Skin Absorber |
| Engineering Control | Mandatory Fume Hood (Face velocity: 0.5 m/s). Do not handle on open bench. |
| Skin Protection | Double-Gloving Required. Inner: Laminate film (chemical barrier). Outer: Nitrile (mechanical strength). |
| Respiratory | P100/N95 (if outside hood) or Powered Air-Purifying Respirator (PAPR) for spill cleanup. |
| Disposal Code | Halogenated Organic Waste (Segregate from non-halogenated solvents). |
Scientist’s Note: Specific toxicological data for this intermediate is limited. Therefore, this protocol applies a Control Banding approach , treating the substance as a High Hazard (Band 4) compound based on its structural moieties (Benzonitrile + Chlorinated Aromatic).
Hazard Characterization & Causality (SAR Analysis)
To understand the why behind the safety protocols, we analyze the Structure-Activity Relationship (SAR) of the molecule.
-
Benzonitrile Moiety: The nitrile group (-CN) attached to the aromatic ring suggests potential for acute toxicity via oral, dermal, and inhalation routes. While generally more stable than aliphatic nitriles, metabolic processing can release cyanide ions, leading to cellular hypoxia.
-
Chlorophenyl Group: Halogenated aromatics are potent skin and eye irritants . They are also lipophilic, increasing the potential for dermal absorption and bioaccumulation.
-
Ethyl Linker: This alkyl chain increases the molecule's overall lipophilicity (LogP), significantly enhancing its ability to penetrate the stratum corneum (outer skin layer). Standard nitrile gloves may offer insufficient breakthrough time.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating barrier system.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield / 4H (Laminate Film) | Impermeable Barrier: Laminate film offers >480 min breakthrough time for broad-spectrum aromatics and nitriles. |
| Hand Protection (Secondary) | Nitrile (min. 5 mil / 0.12 mm) | Mechanical Protection: Worn over the laminate glove to provide dexterity and protect the inner glove from tears. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses are insufficient due to the risk of airborne dust or splash migration. |
| Respiratory Protection | Half-mask with P100/OV Cartridges | Contingency: Required only if engineering controls (fume hood) fail or during spill cleanup. P100 filters particulates; OV protects against organic vapors. |
| Body Protection | Tyvek® Lab Coat or Apron | Dust/Splash Defense: Standard cotton coats are porous. Use a disposable Tyvek apron for weighing/transfer operations. |
Operational Workflow: Step-by-Step Protocol
Phase A: Receipt & Storage
-
Inspect: Upon receipt, verify container integrity in a well-ventilated area.
-
Label: Apply a secondary label: "Caution: Irritant / Toxic - Handle in Hood Only."
-
Store: Keep in a cool, dry place, segregated from strong oxidizers and acids (to prevent hydrolysis of the nitrile group).
Phase B: Weighing & Transfer (Critical Risk Point)
-
Engineering Control: Use a balance enclosure or place the balance inside the fume hood.
-
Technique:
-
Don full PPE (Double gloves, Goggles, Lab Coat).
-
Pre-weigh the transfer vessel (tare).
-
Transfer the solid using a disposable spatula. Do not use metal spatulas that may generate static.
-
Immediately recap the stock bottle.
-
Wipe the exterior of the stock bottle with a solvent-dampened wipe (e.g., Ethanol) before returning to storage.
-
Phase C: Reaction & Synthesis
-
Solvent Selection: When dissolving, add solvent slowly to avoid aerosolization.
-
Temperature Control: If heating is required, use a reflux condenser to prevent vapor escape. Ensure the system is under a nitrogen atmosphere if possible.
Phase D: Decontamination & Disposal
-
Solids: Collect all contaminated consumables (weigh boats, wipes, gloves) in a solid hazardous waste bag.
-
Liquids: Dispose of reaction mixtures as Halogenated Organic Waste .
-
Cleaning: Wash glassware with Acetone, then soap and water. Collect the Acetone rinse as halogenated waste.
Visualized Safety Workflow (Logic Map)
The following diagram illustrates the decision-making process for safe handling, ensuring no step is overlooked.
Figure 1: Operational safety logic flow for handling 4-[2-(4-Chlorophenyl)ethyl]benzonitrile. Green nodes indicate mandatory safety checkpoints.
Emergency Response Protocols
Accidental Spills
-
Evacuate: Clear the immediate area (10 ft radius).
-
Assess: If spill is < 5g, proceed with cleanup. If > 5g, contact Emergency Services.
-
Protect: Don P100 respirator and double gloves.
-
Contain: Cover spill with a spill pillow or vermiculite. Do not use paper towels (spreads contamination).
-
Clean: Scoop material into a wide-mouth jar. Wipe area with Acetone, then soap/water.
First Aid
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[3] Do not use organic solvents on skin (increases absorption).
-
Eye Contact: Flush with water/saline for 15 minutes, holding eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7665, 4-Chlorobenzonitrile. Retrieved from [Link] (Used as a primary toxicological surrogate).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Chlorinated Aromatic Hydrocarbons. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
